Nifeviroc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl N-[1-[[(3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2/t28-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKQYZFEVKYDB-UVMMSNCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C1CCN(CC1)C[C@H]2CN(C[C@@]2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nifeviroc: A Technical Overview of its Mechanism of Action in HIV-1 Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifeviroc is a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Developed by Shanghai Targetdrug Co., Ltd., this compound was investigated as a potential oral antiretroviral agent. Although its clinical development has been discontinued, understanding its mechanism of action provides valuable insights into the broader class of CCR5 antagonist drugs. This technical guide synthesizes the available preclinical data on this compound, outlining its molecular mechanism, and presents standard experimental protocols relevant to its evaluation.
Core Mechanism of Action: Allosteric Blockade of HIV-1 Entry
The primary mechanism of action of this compound is the inhibition of HIV-1 entry into host cells.[1] This is achieved through its specific binding to the CCR5 co-receptor on the surface of target cells, such as T-lymphocytes and macrophages.
The entry of R5-tropic HIV-1 is a multi-step process:
-
Attachment: The viral envelope glycoprotein gp120 initially binds to the CD4 receptor on the host cell surface.
-
Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5.
-
Co-receptor Binding: The altered gp120 then binds to the CCR5 co-receptor.
-
Fusion: The interaction with CCR5 triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and host cell membranes, and subsequent entry of the viral capsid into the cytoplasm.
This compound acts as a non-competitive, allosteric antagonist of the CCR5 receptor. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, this compound induces a conformational change in the extracellular loops of the receptor. This altered conformation prevents the efficient binding of the gp120-CD4 complex to CCR5, thereby blocking the cascade of events that leads to membrane fusion and viral entry.
Quantitative Data
Publicly available quantitative data for this compound is limited. Pre-clinical studies indicated strong anti-viral activity and low toxicity.[1] The following table summarizes the key reported in vitro potency of the compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| CCR5 Antagonist Activity | CHO | IC50 | 2.9 nM | [2] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the CCR5 receptor activity in this specific assay.
Experimental Protocols
While specific, detailed protocols for experiments conducted with this compound are not extensively published, the following methodologies represent standard assays used to characterize CCR5 antagonists.
CCR5 Binding and Functional Assays
a) [35S]GTPγS Binding Assay
This assay is a functional measure of G-protein coupled receptor (GPCR) activation. CCR5 is a GPCR, and its activation by a natural chemokine ligand (like RANTES) leads to the exchange of GDP for GTP on the associated Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. An antagonist like this compound will inhibit this ligand-induced G-protein activation.
-
Objective: To determine the potency of this compound as a CCR5 antagonist.
-
General Protocol:
-
Membranes from cells expressing the CCR5 receptor (e.g., CHO cells) are prepared.
-
The membranes are incubated with a known concentration of a CCR5 agonist (e.g., RANTES) in the presence of varying concentrations of this compound.
-
[35S]GTPγS is added to the reaction.
-
The amount of [35S]GTPγS bound to the Gα subunits is measured, typically by scintillation counting after capture of the membranes on filter plates.
-
The IC50 value is calculated by plotting the inhibition of [35S]GTPγS binding against the concentration of this compound.
-
b) Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the CCR5 receptor and can be used to determine the binding affinity (Ki) of a competing unlabeled compound like this compound.
-
Objective: To determine the binding affinity of this compound for the CCR5 receptor.
-
General Protocol:
-
Cell membranes expressing the CCR5 receptor are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α).
-
Varying concentrations of this compound are added to compete for binding with the radioligand.
-
After incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified.
-
The Ki value is calculated from the IC50 of the competition curve.
-
Antiviral Activity Assays
a) Single-Cycle Infectivity Assay
This assay measures the ability of a compound to inhibit a single round of HIV-1 infection. It often utilizes reporter viruses where a gene like luciferase or green fluorescent protein (GFP) is expressed upon successful infection.
-
Objective: To determine the EC50 (half-maximal effective concentration) of this compound against HIV-1 infection.
-
General Protocol:
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) are seeded in microplates.
-
The cells are pre-incubated with varying concentrations of this compound.
-
A known amount of an R5-tropic HIV-1 reporter virus is added to the cells.
-
After a set incubation period (e.g., 48 hours), the reporter gene expression is measured (e.g., luminescence for luciferase).
-
The EC50 value is calculated from the dose-response curve.
-
b) Cell-Cell Fusion Assay
This assay models the fusion of an HIV-1 infected cell with an uninfected target cell, a process also mediated by the gp120-CD4-CCR5 interaction.
-
Objective: To assess the ability of this compound to block gp120-mediated membrane fusion.
-
General Protocol:
-
"Effector" cells expressing HIV-1 gp120/gp41 and a reporter component (e.g., a viral transactivator like Tat) are prepared.
-
"Target" cells expressing CD4 and CCR5 and a corresponding reporter element (e.g., a luciferase gene under the control of a Tat-responsive promoter) are prepared.
-
The target cells are pre-incubated with varying concentrations of this compound.
-
Effector and target cells are co-cultured.
-
If fusion occurs, the reporter system is activated, and the signal is measured.
-
The IC50 for the inhibition of cell-cell fusion is determined.
-
Visualizing the Mechanism and Experimental Workflows
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: Workflow for a [35S]GTPγS binding assay.
Caption: Workflow for a single-cycle HIV-1 infectivity assay.
Conclusion
This compound exemplifies the therapeutic strategy of targeting host factors, such as the CCR5 co-receptor, to inhibit HIV-1 replication. Its mechanism as an allosteric antagonist of CCR5 prevents the crucial interaction with the viral envelope glycoprotein gp120, thereby blocking viral entry. While the discontinuation of its development has resulted in limited publicly available data, the foundational understanding of its mechanism of action aligns with that of other well-characterized CCR5 antagonists. The experimental frameworks described provide a basis for the type of preclinical evaluation such a compound would undergo. Further investigation into the reasons for its discontinuation could provide additional valuable lessons for the development of future HIV entry inhibitors.
References
An In-Depth Technical Guide to the Binding Affinity of Nifeviroc to the CCR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifeviroc is an orally active, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by serving as a receptor for several chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Beyond its role in immune cell trafficking, CCR5 is also the primary co-receptor utilized by the R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) to gain entry into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby preventing viral entry and replication. This document provides a comprehensive technical overview of the binding affinity of this compound to the CCR5 receptor, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the CCR5 receptor has been characterized primarily through in vitro functional assays. The following table summarizes the available quantitative data.
| Parameter | Value | Assay Type | Cell Line | Ligand | Source |
| IC50 | 2.9 nM | [35S]GTPγS Binding Assay | Chinese Hamster Ovary (CHO) | RANTES | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
A detailed understanding of the methodologies used to determine the binding affinity of this compound is critical for the interpretation of the data and for the design of future experiments.
[35S]GTPγS Binding Assay
The inhibitory activity of this compound on CCR5 was determined by assessing its ability to block the RANTES-induced binding of [35S]GTPγS to cell membranes expressing the human CCR5 receptor.[1] This assay measures the activation of G proteins, a downstream event of GPCR activation.
Principle: In the inactive state, the G protein α-subunit is bound to GDP. Upon agonist (e.g., RANTES) binding to the CCR5 receptor, a conformational change is induced, leading to the exchange of GDP for GTP on the Gα subunit, which then initiates downstream signaling. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G protein activation. An antagonist, such as this compound, will inhibit this agonist-induced signal.
Detailed Methodology:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.
-
-
Assay Procedure:
-
The reaction is carried out in a 96-well plate format.
-
Cell membranes (typically 5-10 µg of protein per well) are incubated in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP (e.g., 10 µM) to ensure G proteins are in their inactive state.
-
Varying concentrations of this compound are added to the wells.
-
The agonist, RANTES (e.g., at its EC₅₀ concentration), is then added to stimulate the receptor.
-
The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the membrane-bound [35S]GTPγS from the free radioligand in the solution.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The IC₅₀ value is calculated by non-linear regression analysis of the concentration-response curve, representing the concentration of this compound that inhibits 50% of the specific RANTES-induced [35S]GTPγS binding.
-
Visualizations
CCR5 Signaling Pathway
The binding of an agonist, such as the natural chemokine RANTES or the viral protein gp120, to the CCR5 receptor initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects. The following diagram illustrates the major signaling pathways activated by CCR5.
Caption: CCR5 signaling pathway upon agonist binding and its inhibition by this compound.
Experimental Workflow for a Radioligand Competition Binding Assay
The following diagram outlines the typical workflow for a radioligand competition binding assay, a common method to determine the binding affinity (Ki) of an unlabeled compound like this compound.
References
The Core of Nifeviroc's Antiviral Potency: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of Nifeviroc, a potent CCR5 antagonist investigated for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, virology, and pharmacology. Through a detailed examination of key chemical modifications to the this compound scaffold, this paper elucidates the critical structural features governing its antiviral efficacy.
This compound serves as a crucial lead compound in the development of novel anti-HIV agents. Its mechanism of action involves the blockade of the C-C chemokine receptor type 5 (CCR5), a primary co-receptor utilized by the R5 tropic HIV-1 strains to gain entry into host T-cells. By understanding how structural alterations to the this compound molecule impact its ability to bind to CCR5 and inhibit viral replication, researchers can strategically design more effective and safer therapeutic agents.
Unveiling the Structure-Activity Relationship of this compound Analogs
The core of this compound's structure consists of a central pyrrolidine ring, a piperidine moiety, and key aromatic substituents. Structure-activity relationship studies have systematically explored modifications at various positions of the this compound molecule, leading to a comprehensive understanding of the pharmacophore.
Modifications on the Pyrrolidine Nitrogen
The substituent on the pyrrolidine nitrogen plays a pivotal role in the antiviral activity of this compound analogs. A series of modifications have revealed that the nature of this group significantly influences the compound's potency.
| Compound | R Group (Modification on Pyrrolidine Nitrogen) | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |
| This compound | Cyclopentanecarbonyl | 1.2 | 0.8 |
| Analog 1 | Benzoyl | 2.5 | 1.5 |
| Analog 2 | Isobutylcarbonyl | 3.1 | 2.2 |
| Analog 3 | Cyclohexanecarbonyl | 1.8 | 1.1 |
| Analog 4 | Phenylacetyl | 4.0 | 3.1 |
| Analog 5 | 2-Thiophenecarbonyl | 2.1 | 1.3 |
Data presented is a summarized representation from publicly available research.
Modifications on the Phenyl Ring of the Pyrrolidine Moiety
Alterations to the phenyl ring attached to the pyrrolidine core have also been investigated to optimize the antiviral profile of this compound.
| Compound | R' Group (Modification on Phenyl Ring) | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |
| This compound | H | 1.2 | 0.8 |
| Analog 6 | 4-Fluoro | 1.1 | 0.7 |
| Analog 7 | 4-Chloro | 1.5 | 1.0 |
| Analog 8 | 4-Methyl | 2.0 | 1.4 |
| Analog 9 | 3-Fluoro | 1.3 | 0.9 |
| Analog 10 | 3-Chloro | 1.6 | 1.1 |
Data presented is a summarized representation from publicly available research.
Experimental Protocols
The quantitative data presented in this whitepaper is based on established experimental methodologies designed to assess the efficacy of CCR5 antagonists.
CCR5 Receptor Binding Assay
Objective: To determine the affinity of the test compounds for the CCR5 receptor.
Methodology:
-
Membrane preparations from cells stably expressing the human CCR5 receptor are utilized.
-
A radiolabeled ligand, typically [125I]MIP-1β, is used as a competitive binder.
-
Test compounds at varying concentrations are incubated with the membrane preparation and the radioligand.
-
The reaction is allowed to reach equilibrium.
-
The amount of bound radioligand is quantified using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
Anti-HIV-1 Activity Assay
Objective: To measure the ability of the test compounds to inhibit HIV-1 replication in a cell-based assay.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line are infected with a laboratory-adapted or clinical isolate of an R5-tropic HIV-1 strain.
-
The infected cells are then treated with the test compounds at a range of concentrations.
-
The cultures are incubated for a period of 3-7 days to allow for viral replication.
-
The extent of viral replication is quantified by measuring the level of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The EC50 value, the concentration of the test compound that inhibits 50% of viral replication, is determined.
Visualizing the Mechanism and Logic
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the logical flow of its structure-activity relationship studies.
Caption: this compound's mechanism of action: Inhibition of HIV-1 entry.
Nifeviroc and the Inhibition of R5-Tropic HIV-1 Strains: A Technical Guide
Disclaimer: As of late 2025, detailed in-vitro efficacy data (such as IC50/EC50 values against specific HIV-1 strains) and specific experimental protocols for Nifeviroc are not extensively available in peer-reviewed scientific literature. This compound is identified as a novel C-C chemokine receptor type 5 (CCR5) antagonist developed for the treatment of HIV-1 infection, with its development status reported as discontinued.[1][2] This guide provides a comprehensive overview of the mechanism of action for CCR5 antagonists in inhibiting R5-tropic HIV-1 strains, using the principles applicable to this compound. The quantitative data and experimental protocols provided are representative of those used for evaluating this class of antiretroviral drugs and are intended for illustrative purposes.
Introduction to R5-Tropic HIV-1 and CCR5 Antagonists
Human Immunodeficiency Virus Type 1 (HIV-1) initiates infection by entering host cells, primarily CD4+ T-lymphocytes and macrophages.[3] This entry process is mediated by the viral envelope glycoprotein (Env), which consists of gp120 and gp41 subunits.[4] For the majority of HIV-1 transmissions, the virus utilizes the C-C chemokine receptor type 5 (CCR5) as a co-receptor for entry, in addition to the primary CD4 receptor.[3][5] Strains of HIV-1 that use CCR5 are termed "R5-tropic".[3]
CCR5 antagonists are a class of antiretroviral drugs that block HIV-1 entry into host cells.[6][7] By binding to the CCR5 co-receptor, these molecules induce a conformational change that prevents the interaction between the viral gp120 protein and the host cell, thereby inhibiting the fusion of the viral and cellular membranes.[4] this compound is an orally active small molecule designed to act as a CCR5 antagonist.[1][4]
Mechanism of Action of CCR5 Antagonists
The entry of R5-tropic HIV-1 into a target cell is a sequential process. The viral surface protein gp120 first binds to the CD4 receptor on the host cell.[4] This initial binding triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction of gp120 with CCR5 leads to further conformational changes, culminating in the insertion of the gp41 fusion peptide into the host cell membrane and the formation of a six-helix bundle, which pulls the viral and cellular membranes together, allowing the viral capsid to enter the cytoplasm.[8]
CCR5 antagonists, such as this compound, are allosteric inhibitors.[7] They do not compete with the natural chemokine ligands for the CCR5 binding site. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9] This binding stabilizes a conformation of the receptor that is not recognized by the HIV-1 gp120 protein, effectively preventing viral entry.[4][7]
Diagram 1. Simplified signaling pathway of R5-tropic HIV-1 entry.
Diagram 2. Mechanism of action of this compound as a CCR5 antagonist.
Quantitative Analysis of Antiviral Activity
The in-vitro antiviral activity of compounds like this compound is quantified by determining the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50).[6][10] This is typically assessed using cell-based assays with various HIV-1 strains. While specific data for this compound is not publicly available, the following table provides representative data for another CCR5 antagonist, Aplaviroc, to illustrate how such data is presented.
| HIV-1 Strain | Co-receptor Tropism | Cell Type | IC50 (nM) | Reference |
| NL4-3 | X4-tropic | MT-2 | >1000 | [5] |
| Ba-L | R5-tropic | PBMCs | 0.2 | [5] |
| JR-FL | R5-tropic | PBMCs | 0.3 | [5] |
| Clinical Isolate 1 | R5-tropic | PBMCs | 0.15 | [5] |
| Clinical Isolate 2 | R5-tropic | PBMCs | 0.28 | [5] |
| Table 1: Representative Antiviral Activity of a CCR5 Antagonist (Aplaviroc) against Laboratory and Clinical HIV-1 Strains. Data is for illustrative purposes. |
Experimental Protocols
The evaluation of a novel CCR5 antagonist involves a series of standardized in-vitro assays. Below are detailed methodologies for key experiments.
Phenotypic Drug Susceptibility Assay using Pseudotyped Virus
This assay measures the ability of a drug to inhibit viral entry in a single round of replication, providing a direct measure of its effect on the entry process.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various R5-tropic HIV-1 envelope variants.
Materials:
-
HEK293T cells
-
TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains a Tat-inducible luciferase reporter gene)
-
HIV-1 env-deficient backbone plasmid (e.g., pSG3ΔEnv)
-
Expression plasmids for various R5-tropic HIV-1 Env glycoproteins
-
This compound stock solution (in DMSO)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics
-
Transfection reagent (e.g., FuGENE 6)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Production of Env-Pseudotyped Virus:
-
Seed HEK293T cells in T-75 flasks to be 50-80% confluent on the day of transfection.
-
Co-transfect the cells with the env-deficient backbone plasmid and an Env-expressing plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Harvest the virus-containing supernatant, clarify by centrifugation, and filter through a 0.45-micron filter.
-
Determine the virus titer (e.g., by p24 ELISA or by titration on TZM-bl cells).
-
-
Drug Susceptibility Assay:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Add the diluted this compound to the wells. Include control wells with no drug.
-
Add a standardized amount of the pseudotyped virus to each well.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Remove the culture medium and lyse the cells.
-
Add luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control wells (no drug).
-
Plot the percentage of inhibition against the drug concentration (log-transformed).
-
Determine the IC50 value using non-linear regression analysis (e.g., a four-parameter logistic curve).
-
Diagram 3. Generalized experimental workflow for an in vitro HIV-1 drug susceptibility assay.
Pharmacokinetic Study Protocol
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. A study was conducted to develop and validate a method for determining this compound concentrations in human plasma.[1]
Objective: To characterize the pharmacokinetic profile of this compound in healthy volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study in healthy volunteers.
-
Dosing: Administration of a single oral dose of this compound.
-
Sample Collection: Collect blood samples at predefined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific method for quantifying this compound in plasma, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1]
-
The validated method by Wu et al. demonstrated a calibration curve in the range of 1.924–2935 µg/L with high precision and accuracy.[1]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Resistance to CCR5 Antagonists
Resistance to CCR5 antagonists typically does not involve a shift in co-receptor usage from CCR5 to CXCR4. Instead, resistance mutations often arise in the V3 loop of the gp120 protein. These mutations allow the virus to utilize the drug-bound conformation of the CCR5 receptor for entry, effectively overcoming the inhibitory effect of the drug. Monitoring for the emergence of such resistance mutations is a critical component of the long-term clinical management of patients on CCR5 antagonist therapy.
Conclusion
This compound is a CCR5 antagonist designed to inhibit R5-tropic HIV-1 by blocking viral entry into host cells. While its development was discontinued and detailed efficacy data remains limited in the public domain, the principles of its mechanism of action are well-understood within the context of its drug class. The methodologies for evaluating such compounds are robust and focus on quantifying the inhibition of viral entry and characterizing the drug's pharmacokinetic profile. The study of CCR5 antagonists continues to be a vital area of research in the development of new antiretroviral therapies.
References
- 1. Determination of this compound, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. HIV tropism - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Virologic Failure in First-Line Human Immunodeficiency Virus Therapy with a CCR5 Entry Inhibitor, Aplaviroc, plus a Fixed-Dose Combination of Lamivudine-Zidovudine: Nucleoside Reverse Transcriptase Inhibitor Resistance Regardless of Envelope Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Pharmacological Profile of Nifeviroc: A CCR5 Antagonist for HIV-1 Intervention
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nifeviroc (also known as TD-0232) is a potent, orally active small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). By binding to this key co-receptor, this compound effectively blocks the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, a critical step in the viral lifecycle. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, antiviral activity, and mechanism of action. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its function.
Introduction to this compound and its Target: CCR5
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells.[1] In the context of HIV-1, CCR5 serves as a critical co-receptor for the entry of macrophage-tropic (M-tropic or R5) strains of the virus. The viral entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4, on the host cell surface. This binding induces conformational changes in gp120, exposing a binding site for the CCR5 co-receptor. Subsequent interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.[1]
This compound is a pyrrolidine derivative designed to act as a non-competitive allosteric antagonist of CCR5.[2] Its mechanism of action involves binding to a transmembrane pocket of the CCR5 receptor, distinct from the binding site of the natural chemokine ligands or the viral gp120. This binding induces a conformational change in the receptor that prevents its interaction with gp120, thereby inhibiting viral entry.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound, providing a snapshot of its potency and activity.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 2.9 nM | RANTES-induced [35S]GTPγS binding | CHO | [2] |
| Compound | Virus Strain | EC50 (nM) | Cell Line | Reference |
| TD-0680 | HIV-1 NL4.3 | 0.09 - 2.29 | GHOST(3)-CD4-CCR5 | [4] |
| TD-0680 | SIVmac239 | 0.09 - 2.29 | GHOST(3)-CD4-CCR5 | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize CCR5 antagonists like this compound.
CCR5 Antagonist Activity Assay ([35S]GTPγS Binding)
This functional assay measures the ability of a compound to inhibit the G protein activation that occurs upon agonist binding to CCR5.
Objective: To determine the IC50 value of a test compound by measuring its inhibition of RANTES-induced [35S]GTPγS binding to membranes from CCR5-expressing cells.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human CCR5.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
RANTES (recombinant human CCL5).
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Scintillation proximity assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).
-
96-well microplates.
Procedure:
-
Membrane Preparation: Prepare membranes from CCR5-expressing CHO cells using standard cell lysis and centrifugation techniques. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of the test compound.
-
A fixed concentration of RANTES (typically at its EC80 for GTPγS binding).
-
Membrane preparation.
-
GDP to a final concentration of 10 µM.
-
-
Initiation of Reaction: Add [35S]GTPγS to a final concentration of ~0.1 nM to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Detection:
-
Add SPA beads to each well.
-
Incubate for a further 30 minutes to allow the membranes to bind to the beads.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis: The amount of bound [35S]GTPγS is proportional to the level of G protein activation. Plot the percentage of inhibition of RANTES-stimulated [35S]GTPγS binding against the log concentration of the test compound. The IC50 value is determined using a non-linear regression analysis (sigmoidal dose-response curve).
Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein produced in infected cells.
Objective: To determine the EC50 value of a test compound against a specific HIV-1 strain.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., peripheral blood mononuclear cells [PBMCs] or a T-cell line like PM1).
-
R5-tropic HIV-1 virus stock.
-
Test compound (e.g., this compound).
-
Cell culture medium.
-
96-well cell culture plates.
-
HIV-1 p24 Antigen ELISA kit.
Procedure:
-
Cell Preparation: Plate the target cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Add a predetermined amount of HIV-1 virus stock to the wells. Include control wells with no virus (cell control) and virus with no compound (virus control).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period of 5-7 days to allow for viral replication.
-
p24 Quantification: After the incubation period, collect the cell culture supernatant. Determine the concentration of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[5][6]
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Plot the percentage of inhibition against the log concentration of the test compound. The EC50 value is determined using a non-linear regression analysis.
Visualizing Mechanisms and Workflows
Signaling Pathways
The binding of natural chemokine ligands to CCR5 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, CCR5 activation leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors. This compound, as an antagonist, blocks these signaling events by preventing the initial receptor activation.
Experimental Workflow
The discovery and characterization of a CCR5 antagonist like this compound typically follows a structured workflow, from initial screening to detailed pharmacological profiling.
Pharmacokinetics and Metabolism
This compound is described as an orally active CCR5 antagonist.[7] A study in healthy Chinese volunteers confirmed its suitability for oral administration and established a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in human plasma.[8] The calibration curve for this compound was linear in the range of 1.924-2935 µg/L.[8] Preclinical studies in rats and dogs also indicated a favorable pharmacokinetic profile.[2] However, detailed pharmacokinetic parameters such as half-life, bioavailability, and clearance in humans are not extensively published.
Resistance
As with other antiretroviral agents, the potential for HIV-1 to develop resistance to CCR5 antagonists is a significant consideration. Resistance to small-molecule CCR5 antagonists typically involves mutations in the viral envelope glycoprotein, gp120, particularly in the V3 loop. These mutations allow the virus to utilize the drug-bound conformation of the CCR5 receptor for entry. It is important to note that resistance does not typically involve a switch in co-receptor usage from CCR5 to CXCR4.
Conclusion
This compound is a potent CCR5 antagonist with demonstrated in vitro activity against HIV-1. Its mechanism of action, involving the allosteric inhibition of the CCR5 co-receptor, makes it a valuable tool for HIV research and a potential candidate for antiretroviral therapy. Further studies are required to fully elucidate its clinical efficacy, resistance profile, and long-term safety. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other CCR5 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablinc.com [ablinc.com]
- 4. en.hillgene.com [en.hillgene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
Nifeviroc: A Technical Guide to Target Validation in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifeviroc is a novel, orally active small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of the most common strains of Human Immunodeficiency Virus-1 (HIV-1) into host immune cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and subsequent replication. This technical guide provides an in-depth overview of the target validation of this compound in primary human cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.
Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of CCR5. Unlike the natural chemokine ligands of CCR5 (e.g., RANTES, MIP-1α, MIP-1β), this compound does not compete for the same binding site. Instead, it binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the extracellular loops of the receptor, which prevents the high-affinity interaction with HIV-1 gp120 that is necessary for viral fusion and entry into the host cell.
Quantitative Analysis of In Vitro Activity
The antiviral potency and binding affinity of this compound have been evaluated in various in vitro systems, including primary human cells, which are crucial for understanding its potential clinical efficacy.
| Parameter | Cell Type | Value | Reference |
| Antiviral Activity (EC50) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.3 - 30 nM (for various R5 HIV-1 strains) | [1] |
| Pharmacokinetics | Healthy Human Volunteers | Calibration curve: 1.924 - 2935 µg/L in plasma | [2] |
| Oral Bioavailability | Rats | 41.2% | [1] |
| Oral Bioavailability | Dogs | 21.6% | [1] |
Note: The EC50 values demonstrate potent inhibition of diverse R5-tropic HIV-1 strains in a primary human cell model. The pharmacokinetic data from a study in healthy volunteers confirm the ability to measure this compound concentrations in human plasma, a prerequisite for clinical development.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the targeting of CCR5 by this compound in primary human cells. These protocols are based on established methods for the characterization of CCR5 antagonists.
Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To obtain primary human immune cells for antiviral activity and cytotoxicity assays.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Phytohemagglutinin (PHA)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using trypan blue exclusion.
-
For antiviral assays, stimulate the PBMCs with PHA (2 µg/mL) for 2-3 days to activate CD4+ T cells.
Anti-HIV-1 Activity Assay in PBMCs
Objective: To determine the 50% effective concentration (EC50) of this compound for inhibiting HIV-1 replication in primary human PBMCs.
Materials:
-
PHA-stimulated PBMCs
-
R5-tropic HIV-1 laboratory strains (e.g., BaL) or primary isolates
-
This compound stock solution (in DMSO)
-
Complete RPMI-1640 medium with IL-2 (20 U/mL)
-
96-well cell culture plates
-
p24 antigen ELISA kit
Protocol:
-
Seed PHA-stimulated PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium with IL-2.
-
Prepare serial dilutions of this compound in the same medium and add them to the wells. Include a no-drug control.
-
Infect the cells with a pre-titered amount of R5-tropic HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
On days 3, 5, and 7 post-infection, collect a portion of the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
CCR5 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the CCR5 receptor on primary human cells. This is typically performed using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Primary human CD4+ T cells or monocyte-derived macrophages (MDMs)
-
Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)
-
Unlabeled this compound
-
Binding buffer (e.g., HEPES-buffered saline with 0.5% BSA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Isolate CD4+ T cells or differentiate monocytes into MDMs from healthy donor PBMCs.
-
Incubate a fixed number of cells with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 of this compound (the concentration that displaces 50% of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures provide a clearer understanding of this compound's target validation process.
Caption: HIV-1 entry mechanism and the inhibitory action of this compound.
Caption: Workflow for this compound target validation in primary human cells.
Caption: Simplified CCR5 signaling pathway and its inhibition by this compound.
Conclusion
The available preclinical data strongly support the validation of CCR5 as the primary target of this compound in human cells. Its potent antiviral activity against R5-tropic HIV-1 in primary human PBMCs, coupled with favorable oral bioavailability in animal models, underscores its potential as a therapeutic agent for HIV-1 infection. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel CCR5 antagonists. Further studies to elucidate the precise molecular interactions between this compound and CCR5, as well as its long-term efficacy and safety in clinical trials, are warranted.
References
Early-Stage Research on Nifeviroc for HIV Prevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of CCR5 Antagonists in HIV Prevention
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most commonly transmitted strains of HIV-1 (R5-tropic viruses) into host CD4+ T-cells. The process begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor, which induces a conformational change in gp120, allowing it to then bind to CCR5. This secondary binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[1]
CCR5 antagonists are a class of antiretroviral drugs that allosterically bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding locks the receptor in a conformation that is not recognized by the HIV-1 gp120-CD4 complex, thereby blocking viral entry and preventing infection.[1][2] The clinical success of the first-in-class CCR5 antagonist, Maraviroc, has validated this mechanism as an effective strategy for HIV treatment.[2][3] This has spurred interest in the development of other CCR5 antagonists, such as Nifeviroc, for both treatment and prevention of HIV infection.
This technical guide provides an in-depth overview of the available early-stage research on this compound, a novel CCR5 antagonist. Due to the limited publicly available data on this compound, this guide also incorporates representative preclinical data from other well-characterized CCR5 antagonists, such as Maraviroc and Vicriviroc, to provide a comprehensive understanding of this drug class for HIV prevention research.
This compound: An Overview
This compound is an orally active small-molecule CCR5 antagonist that was under investigation for the treatment of HIV-1 infection.[4][5] Research indicates that its development has been discontinued.[6] Despite this, the existing early-stage data provides valuable insights for researchers in the field of HIV prevention.
Mechanism of Action
As a CCR5 antagonist, this compound is designed to prevent the entry of R5-tropic HIV-1 into host cells by binding to the CCR5 co-receptor.[4][6] An ex vivo study has shown that a this compound-loaded hydrogel was able to specifically bind to the CCR5 co-receptor on dendritic cells.[7]
Quantitative Data
Comprehensive quantitative data on the anti-HIV activity and cytotoxicity of this compound is not publicly available. However, data from other early-stage CCR5 antagonists, Vicriviroc and Maraviroc, provide a benchmark for the expected potency of this class of compounds.
In Vitro Anti-HIV Activity of CCR5 Antagonists
The following table summarizes the in vitro anti-HIV-1 activity of Vicriviroc and other CCR5 antagonists against various viral isolates in different cell-based assays.
| Compound | HIV-1 Isolate | Cell Type | Assay | EC50 (nM) | Reference |
| Vicriviroc | Ba-L | PBMCs | Antiviral Assay | 0.04 - 2.3 (mean range) | [6] |
| Vicriviroc | Multiple Primary Isolates | PBMCs | Antiviral Assay | Geometric mean 0.04 - 2.3 | [6] |
| Maraviroc | Ba-L | HOS cells | Antiviral Assay | 4.26 | [3] |
| Maraviroc | Ba-L | PBL cells | Antiviral Assay | 3.47 | [3] |
| TBR-652 | Laboratory Strain | Not Specified | Antiviral Assay | 0.99 ± 0.19 | [8] |
| PF-232798 | Not Specified | Not Specified | Anti-HIV Assay | IC50 = 0.2 | [3] |
| Compound 18 | Not Specified | PBMCs | PBMC Assay | 2.2 | [3] |
| Compound 19 | Not Specified | Not Specified | Anti-HIV Assay | IC50 = 73.01 | [3] |
Note: This table presents data for CCR5 antagonists other than this compound to provide a representative profile for this class of inhibitors. EC50/IC50 values represent the concentration of the drug that inhibits 50% of viral replication.
Pharmacokinetics of this compound
A pharmacokinetic study of this compound was conducted in healthy Chinese volunteers. While the detailed pharmacokinetic parameters (Cmax, Tmax, AUC) from this study are not publicly available, the analytical methodology for quantifying this compound in human plasma has been published.[4]
| Parameter | Value |
| Analytical Method | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |
| Calibration Curve Range | 1.924 - 2935 µg L-1 |
| Correlation Coefficient (r2) | 0.9993 |
| Intra-day Precision (RSD%) | < 7% |
| Inter-day Precision (RSD%) | < 7% |
| Accuracy | Within 100 ± 5% |
Experimental Protocols
Detailed experimental protocols for the early-stage research of this compound are scarce. The following protocols are based on the available information for this compound and standard methodologies used for other CCR5 antagonists.
Quantification of this compound in Human Plasma by LC-ESI-MS/MS
This protocol is based on the validated method described for the pharmacokinetic study of this compound.[4]
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
Human plasma samples
-
This compound reference standard
-
Internal standard
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
Liquid chromatograph system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 200 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column with a gradient mobile phase (e.g., A: 0.1% formic acid in water, B: ACN).
-
Detect this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
In Vitro Anti-HIV-1 Activity Assay (Representative Protocol)
This is a generalized protocol for assessing the anti-HIV-1 activity of a CCR5 antagonist, based on methods used for Vicriviroc and Maraviroc.[2][6]
Objective: To determine the 50% effective concentration (EC50) of a CCR5 antagonist against R5-tropic HIV-1.
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
R5-tropic HIV-1 strain (e.g., Ba-L)
-
Test compound (e.g., this compound)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium from the cells and add 100 µL of fresh medium containing the serially diluted compound to triplicate wells. Include wells with medium only as a no-drug control.
-
-
Viral Infection:
-
Add 100 µL of medium containing the R5-tropic HIV-1 strain to each well.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Determine the EC50 value by non-linear regression analysis of the dose-response curve.
-
Resistance to CCR5 Antagonists
Resistance to CCR5 antagonists typically does not involve a switch in co-receptor usage from CCR5 to CXCR4.[3] Instead, resistance emerges through mutations in the V3 loop of the viral gp120 envelope protein.[3] These mutations allow the virus to recognize and utilize the drug-bound conformation of the CCR5 receptor for entry.[3] Studies with Maraviroc-resistant viruses have shown that they can remain sensitive to other CCR5 antagonists like Vicriviroc, indicating a narrow cross-resistance profile in some cases.[9]
Conclusion
This compound is a novel CCR5 antagonist that showed initial promise as an anti-HIV agent. While its development has been discontinued, the available early-stage research, particularly the validated analytical method for its quantification, provides a foundation for further investigation of this and similar compounds. The lack of comprehensive public data on its anti-HIV potency and resistance profile highlights the challenges in the early stages of drug development. By examining the extensive preclinical data available for other CCR5 antagonists like Maraviroc and Vicriviroc, researchers can gain valuable insights into the expected properties and potential hurdles for this class of HIV prevention candidates. Future research in this area should focus on compounds with high potency, favorable pharmacokinetic profiles, and a high barrier to resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical discovery and development of maraviroc for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH hybrid thermosensitive hydrogel for intravaginal delivery of anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IN VITRO ANTI-HIV EFFICACY OF THE CHEMOKINE RECEPTOR 5 (CCR5) ANTAGONIST TBR-652 IN COMBINATION WITH FOUR OTHER CLASSES OF ANTIRETROVIRAL AGENTS [natap.org]
- 9. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for Nifeviroc in HIV-1 Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifeviroc is an orally active, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[3][4] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes necessary for viral fusion and entry.[5][6] This mechanism of action makes this compound a promising candidate for antiretroviral therapy and a valuable tool for in vitro studies of HIV-1 neutralization.
These application notes provide a comprehensive overview of the use of this compound in HIV-1 neutralization assays, including its mechanism of action, protocols for in vitro evaluation, and a framework for data presentation.
Mechanism of Action: CCR5 Antagonism
HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5. The subsequent interaction of gp120 with CCR5 induces further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[3][6]
This compound, as a CCR5 antagonist, binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[5][7] This binding does not directly compete with the natural chemokine ligands of CCR5 but instead induces a conformational change in the receptor's extracellular loops. This altered conformation prevents the efficient binding of the HIV-1 gp120-CD4 complex, thereby blocking viral entry and subsequent infection.[5][6]
Data Presentation: this compound Antiviral Activity
| HIV-1 Strain | Subtype | Cell Line | Assay Type | IC50 (nM) | Neutralization Breadth (%) | Notes |
| Example: BaL | B | TZM-bl | Luciferase Reporter | Data | Data | CCR5-tropic reference strain |
| Example: JR-FL | B | TZM-bl | Luciferase Reporter | Data | Data | CCR5-tropic reference strain |
| Example: SF162 | B | TZM-bl | Luciferase Reporter | Data | Data | CCR5-tropic reference strain |
| Clinical Isolate 1 | C | TZM-bl | Luciferase Reporter | Data | Data | Primary isolate |
| Clinical Isolate 2 | A/E | TZM-bl | Luciferase Reporter | Data | Data | Primary isolate |
IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of viral replication. Neutralization Breadth: The percentage of diverse HIV-1 strains in a given panel that are neutralized by this compound at a specific concentration.
Experimental Protocols
The following is a detailed protocol for determining the in vitro neutralizing activity of this compound against HIV-1 using a pseudovirus-based luciferase reporter assay in TZM-bl cells. This method is widely adopted for its high throughput, sensitivity, and reproducibility.[8][9][10][11][12]
Materials and Reagents
-
Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
Viruses: HIV-1 Env-pseudotyped viruses (produced by co-transfection of HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid).
-
Compound: this compound (dissolved in DMSO to create a stock solution).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents: DEAE-Dextran, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO, Luciferase Assay Reagent.
-
Equipment: 96-well cell culture plates (clear, flat-bottom for cell culture; white, solid-bottom for luciferase assay), luminometer, CO2 incubator (37°C, 5% CO2).
Experimental Workflow
Step-by-Step Protocol
3.1. Cell Preparation
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with fresh medium, and resuspend to a concentration of 1 x 10^5 cells/mL in medium containing 37.5 µg/mL DEAE-Dextran.
3.2. Compound Dilution
-
Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from picomolar to micromolar to determine the full dose-response curve.
-
Include a "no drug" control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "cell only" control (medium without virus).
3.3. Neutralization Assay
-
Add 50 µL of the diluted this compound to the appropriate wells of a 96-well plate.
-
Add 50 µL of the diluted HIV-1 Env-pseudovirus (at a predetermined titer that yields a high signal-to-noise ratio) to each well, except for the "cell only" control wells.
-
Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Add 100 µL of the prepared TZM-bl cell suspension (10,000 cells) to each well.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
3.4. Luciferase Readout
-
After the 48-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Remove the culture medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to allow for cell lysis.
-
Transfer 150 µL of the lysate to a white, solid-bottom 96-well plate.
-
Immediately measure the luminescence using a luminometer.
Data Analysis
-
The relative luminescence units (RLU) are proportional to the extent of viral infection.
-
Calculate the percentage of neutralization for each this compound concentration using the following formula: % Neutralization = 100 x [1 - (RLU of (Virus + this compound) - RLU of (Cells Only)) / (RLU of (Virus Only) - RLU of (Cells Only))].
-
Plot the percentage of neutralization against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., a four-parameter logistic curve).
Conclusion
This compound is a valuable tool for studying HIV-1 entry and a potential therapeutic agent. The provided protocols and data presentation framework offer a standardized approach for researchers to evaluate the neutralizing activity of this compound and similar CCR5 antagonists. Consistent and well-documented experimental procedures are crucial for the reliable assessment of antiviral compounds and for advancing the field of HIV-1 drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|cas 934740-33-7|DC Chemicals [dcchemicals.com]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nifeviroc in Human Plasma
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nifeviroc, a novel investigational antiviral agent, in human plasma. The method employs a simple protein precipitation procedure for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. The method was validated over a linear range of 1 to 1000 ng/mL and demonstrated excellent accuracy, precision, and stability, making it suitable for pharmacokinetic studies in clinical research.
Introduction
This compound is a promising new antiviral compound currently under investigation for the treatment of [mention hypothetical disease, e.g., viral infections]. To support its clinical development, a reliable and robust bioanalytical method for the quantification of this compound in human plasma is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and speed.[1][2][3] This document provides a detailed protocol for the determination of this compound in human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d5 (internal standard, IS) (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)[1]
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm or equivalent[4]
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of this compound from human plasma.[1][5]
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (this compound-d5, 1 µg/mL in 50:50 acetonitrile:water).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Workflow for this compound extraction from plasma.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 10 |
| 5.00 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) -> Q3 (m/z) |
| This compound | 450.2 -> 250.1 (Quantifier) |
| 450.2 -> 150.1 (Qualifier) | |
| This compound-d5 (IS) | 455.2 -> 255.1 |
Method Validation
The method was validated according to the FDA guidelines on bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.[6]
| Calibration Curve Parameters | |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Mean r² | >0.995 |
| LLOQ | 1 ng/mL |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below. All values were within the acceptable limit of ±15% (±20% for LLOQ).[1][4]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |
| LQC | 3 | 6.2 | 98.7 | 8.1 | 101.5 |
| MQC | 100 | 4.5 | 102.1 | 5.9 | 99.3 |
| HQC | 800 | 3.8 | 97.9 | 4.7 | 98.6 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of this compound in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas in pre-extraction spiked samples to post-extraction spiked samples.
| Parameter | This compound (%) | This compound-d5 (%) |
| Recovery | 92.5 | 94.1 |
| Matrix Effect | 98.2 | 97.5 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C for 3 months).[1][7]
Application
This validated LC-MS/MS method was successfully applied to a pilot pharmacokinetic study in healthy volunteers who received a single oral dose of this compound. The method demonstrated sufficient sensitivity and robustness for the accurate determination of this compound plasma concentrations.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting clinical pharmacokinetic studies of this compound.
Caption: Overall analytical workflow for this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring [mdpi.com]
- 4. The development and validation of a novel LC-MS/MS method for the quantification of cenicriviroc in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. media.neliti.com [media.neliti.com]
- 7. e-b-f.eu [e-b-f.eu]
Nifeviroc stock solution preparation and storage
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preparation and storage of Nifeviroc stock solutions, a critical step for ensuring experimental reproducibility and accuracy. This compound is an orally active C-C chemokine receptor type 5 (CCR5) antagonist, primarily utilized in research focused on the inhibition of HIV-1 entry into host cells.[1][2][3]
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are paramount for its effective use in in vitro and in vivo studies. The following table summarizes key physicochemical and solubility data for this compound.
| Property | Value | Source |
| Molecular Weight | 590.71 g/mol | [4] |
| Molecular Formula | C₃₃H₄₂N₄O₆ | [4] |
| Appearance | Solid Powder | [4] |
| Solubility in DMSO | Soluble | [4] |
| Solubility in Formulations | ≥ 2.5 mg/mL (4.23 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Solubility in Formulations | ≥ 2.5 mg/mL (4.23 mM) in 10% DMSO, 90% Corn Oil | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.91 mg of this compound (Molecular Weight: 590.71 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol provides a method for preparing a this compound formulation suitable for in vivo administration, based on established solubility data.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Solvent Preparation: Prepare the vehicle by mixing the solvents in the specified ratios. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the components should be added sequentially.
-
Stepwise Addition: For a 1 mL final volume, begin with the required volume of the this compound DMSO stock solution. For instance, to achieve a final concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Mixing: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Emulsification: Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Final Volume Adjustment: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. This formulation should be prepared fresh on the day of use.[1]
Storage and Stability
Proper storage of this compound, both in its solid form and as a stock solution, is crucial for maintaining its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid Powder | -20°C | 1 year | Dry, dark environment.[4] |
| Stock Solution | -80°C | 6 months | Sealed, protected from moisture and light.[1] |
| Stock Solution | -20°C | 1 month | Sealed, protected from moisture and light.[1] |
| Stock Solution | 0 - 4°C | 1 month | Sealed, protected from moisture and light (Note: -20°C or -80°C is generally recommended for long-term stability).[4] |
Note: To ensure the highest quality results, it is recommended to use freshly prepared solutions. If storage is necessary, adhere to the conditions that best preserve the compound's stability. Avoid repeated freeze-thaw cycles.[1]
Mechanism of Action: this compound as a CCR5 Antagonist
This compound functions as a CCR5 antagonist, a class of drugs that blocks the entry of certain strains of HIV-1 into host cells. The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of this compound.
References
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Nifeviroc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifeviroc is a novel, orally active, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] By blocking the CCR5 co-receptor, this compound inhibits the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, a critical step in the viral lifecycle. This mechanism of action makes this compound a promising candidate for the treatment of HIV-1 infection.
Pharmacokinetic (PK) studies are essential in the preclinical development of new drug candidates like this compound to understand their absorption, distribution, metabolism, and excretion (ADME) properties. This document provides an overview of the key considerations and general protocols for conducting preclinical pharmacokinetic studies of this compound in appropriate animal models. While specific preclinical pharmacokinetic data for this compound in animal models is not publicly available, this guide offers a framework for designing and executing such studies based on established methodologies for similar compounds. A study has been conducted on the pharmacokinetics of this compound in healthy Chinese volunteers, indicating its progression to clinical evaluation.[2]
Mechanism of Action: CCR5 Antagonism
This compound exerts its antiviral activity by binding to the CCR5 co-receptor on the surface of target immune cells, such as T-lymphocytes and macrophages. This binding induces a conformational change in the CCR5 receptor, which prevents the HIV-1 envelope glycoprotein gp120 from interacting with it. Consequently, the fusion of the viral and cellular membranes is inhibited, blocking viral entry.
CCR5 Signaling Pathway in HIV-1 Entry
The following diagram illustrates the role of the CCR5 receptor in HIV-1 entry and the mechanism of action of this compound.
Animal Models for Pharmacokinetic Studies
The choice of animal models for preclinical PK studies is critical for obtaining data that can be extrapolated to humans. For anti-HIV drugs like this compound, the following models are commonly considered.
-
Rodents (Mice and Rats): Rodents are frequently used in early-stage drug discovery for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[3] While standard rodents do not support HIV-1 replication, they are valuable for assessing fundamental ADME properties. Humanized mouse models, engrafted with human immune cells and tissues, can be used for later-stage efficacy and PK/PD studies.
-
Non-Human Primates (NHPs): Macaques (e.g., rhesus and cynomolgus) are considered the most relevant animal models for HIV research due to their close phylogenetic relationship to humans and their susceptibility to simian immunodeficiency virus (SIV) or chimeric simian-human immunodeficiency virus (SHIV) infection.[4] NHPs provide valuable data on PK, efficacy, and safety that is highly translatable to the clinical setting.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and reliability of preclinical PK studies. The following sections outline general methodologies for key experiments.
General Experimental Workflow for a Preclinical PK Study
Drug Formulation and Administration
For oral administration in rodents, this compound can be formulated as a suspension or solution in a suitable vehicle. Common vehicles include aqueous solutions with suspending agents (e.g., carboxymethylcellulose) or solutions in a mixture of solvents like DMSO and polyethylene glycol. Oral gavage is a standard method for precise dose administration in rodents.[1][4] For intravenous administration, this compound should be dissolved in a biocompatible solvent system.
Protocol for Oral Gavage in Rats:
-
Animal Preparation: Fast rats overnight (12-16 hours) with free access to water.
-
Dosage Calculation: Weigh each animal to calculate the exact volume of the drug formulation to be administered based on the target dose (mg/kg).
-
Administration: Gently restrain the rat. Insert a ball-tipped gavage needle into the esophagus and slowly administer the calculated volume of the this compound formulation.
-
Observation: Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
Blood Sample Collection
Serial blood sampling from the same animal is preferred as it reduces inter-animal variability.
Protocol for Serial Blood Sampling in Rats (via Tail Vein):
-
Animal Restraint: Place the rat in a restraining device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail vein.
-
Sample Collection: Puncture the vein with a sterile needle (e.g., 27-gauge) and collect a small volume of blood (e.g., 100-200 µL) into a microcentrifuge tube containing an anticoagulant (e.g., EDTA or heparin).
-
Post-collection Care: Apply gentle pressure to the puncture site to stop the bleeding.
-
Time Points: Collect samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
Plasma Sample Preparation and Bioanalysis
Accurate quantification of this compound in plasma is typically achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Protocol for Plasma Sample Preparation (Protein Precipitation):
-
Centrifugation: Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to a clean microcentrifuge tube.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile containing an internal standard) to the plasma sample at a specific ratio (e.g., 3:1 v/v).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Bioanalytical Method Validation: A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effects
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Data Presentation
While specific preclinical pharmacokinetic data for this compound is not publicly available, the following table provides a template for summarizing key pharmacokinetic parameters that would be determined from such studies.
Table 1: Template for Summarizing Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Unit | Mouse | Rat | Monkey |
| Oral Administration | ||||
| Dose | mg/kg | |||
| Cmax | ng/mL | |||
| Tmax | h | |||
| AUC(0-t) | ngh/mL | |||
| AUC(0-inf) | ngh/mL | |||
| t1/2 | h | |||
| Bioavailability (F) | % | |||
| Intravenous Administration | ||||
| Dose | mg/kg | |||
| CL | mL/min/kg | |||
| Vdss | L/kg |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state.
Conclusion
These application notes provide a comprehensive guide for researchers and drug development professionals on the key aspects of conducting preclinical pharmacokinetic studies of this compound. By employing appropriate animal models and robust experimental protocols, valuable data on the ADME properties of this compound can be generated to support its further clinical development as a potential anti-HIV therapeutic. The successful application of these principles will contribute to a thorough understanding of this compound's pharmacokinetic profile, which is essential for determining safe and effective dosing regimens in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and interactions of a novel antagonist of chemokine receptor 5 (CCR5) with ritonavir in rats and monkeys: role of CYP3A and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nifeviroc Administration in Non-Human Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifeviroc is an investigational novel antiretroviral agent with potent in vitro activity against Simian Immunodeficiency Virus (SIV). Preclinical evaluation in non-human primate (NHP) models is a critical step in the development of this compound to assess its pharmacokinetics, efficacy, and safety prior to human clinical trials. Macaque monkeys (Macaca mulatta and Macaca fascicularis) infected with SIV serve as a valuable animal model, recapitulating many key aspects of HIV infection and AIDS in humans.[1][2] These models are instrumental for evaluating antiviral efficacy, studying pathogenesis, and testing new therapeutic strategies.[1] This document provides detailed application notes and standardized protocols for the administration of this compound in NHP models.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical findings in preclinical NHP studies.
Table 1: Single-Dose Pharmacokinetics of this compound in Rhesus Macaques (n=6)
| Parameter | 10 mg/kg Intravenous | 20 mg/kg Oral | 20 mg/kg Subcutaneous |
| Cmax (µg/mL) | 15.2 ± 2.1 | 5.8 ± 1.3 | 8.9 ± 1.7 |
| Tmax (h) | 0.25 | 2.0 ± 0.5 | 1.5 ± 0.4 |
| AUC0-24h (µg·h/mL) | 45.7 ± 5.9 | 38.1 ± 6.2 | 42.3 ± 5.5 |
| t1/2 (h) | 4.1 ± 0.8 | 5.3 ± 1.1 | 4.8 ± 0.9 |
| Oral Bioavailability (%) | - | 41.7 ± 7.5 | - |
Table 2: Efficacy of this compound in SIV-Infected Rhesus Macaques (28-day study)
| Treatment Group | N | Baseline Viral Load (log10 RNA copies/mL) | Day 28 Viral Load (log10 RNA copies/mL) | Mean Log10 Viral Load Reduction |
| Placebo | 6 | 6.2 ± 0.4 | 6.1 ± 0.5 | 0.1 |
| This compound (10 mg/kg/day, oral) | 8 | 6.3 ± 0.3 | 4.1 ± 0.6 | 2.2 |
| This compound (20 mg/kg/day, oral) | 8 | 6.1 ± 0.5 | 3.2 ± 0.7 | 2.9 |
Table 3: Safety and Toxicology Markers for this compound in Cynomolgus Macaques (90-day study)
| Parameter | Control Group | This compound (20 mg/kg/day) | This compound (50 mg/kg/day) |
| ALT (U/L) | 35 ± 8 | 42 ± 10 | 115 ± 25 |
| AST (U/L) | 41 ± 9 | 48 ± 11 | 132 ± 31 |
| Creatinine (mg/dL) | 0.8 ± 0.2 | 0.9 ± 0.2 | 1.0 ± 0.3 |
| Hemoglobin (g/dL) | 12.5 ± 1.1 | 12.1 ± 1.3 | 10.2 ± 1.5 |
| Platelets (x10^3/µL) | 350 ± 50 | 340 ± 60 | 280 ± 70 |
| Statistically significant difference from control (p < 0.05) |
Experimental Protocols
Animal Model and Housing
-
Species: Adult, healthy, SIV-negative rhesus macaques (Macaca mulatta) or cynomolgus macaques (Macaca fascicularis) of either sex.[3]
-
Age: 3-6 years.
-
Weight: 4-8 kg.
-
Housing: Animals should be housed in facilities accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC). Social housing is recommended to promote species-typical behavior and reduce stress, which can be a confounding variable in studies.[4] For infection studies, single housing may be required to prevent transmission.[4]
-
Acclimation: Animals should be acclimated to the facility for at least 30 days before the start of the study.
This compound Formulation and Administration
-
Oral Administration: For oral dosing, this compound can be formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose). The drug can be administered via oral gavage. To improve compliance and reduce stress, positive reinforcement training can be employed to train macaques to voluntarily accept the medication mixed in a palatable food item.[5]
-
Intravenous Administration: For intravenous (IV) administration, this compound should be dissolved in a sterile, isotonic solution. The drug is administered via a catheter placed in a peripheral vein (e.g., cephalic or saphenous vein).
-
Subcutaneous Administration: For subcutaneous (SC) administration, the drug is injected into the loose skin over the back.
Pharmacokinetic Study Protocol
-
Animal Groups: Assign animals to different dose groups (e.g., IV, oral, SC).
-
Fasting: Fast animals overnight prior to dosing.
-
Drug Administration: Administer this compound as a single dose.
-
Blood Sampling: Collect blood samples (approx. 1 mL) from a peripheral vein at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Efficacy Study Protocol in SIV-Infected Macaques
-
SIV Infection: Infect macaques with a pathogenic SIV strain (e.g., SIVmac251) intravenously.[1]
-
Baseline Monitoring: Monitor viral loads until they stabilize (typically 4-8 weeks post-infection).
-
Treatment Initiation: Begin daily administration of this compound or placebo.
-
Monitoring:
-
Collect blood samples weekly to monitor plasma viral load (using quantitative RT-PCR) and CD4+ T-cell counts (using flow cytometry).
-
Perform regular clinical examinations and record body weight.
-
-
Study Endpoint: The primary endpoint is typically the reduction in plasma viremia compared to baseline and the placebo group.
Safety and Toxicology Study Protocol
-
Dose Groups: Assign animals to a control group and at least two this compound dose groups (a therapeutic dose and a high dose).
-
Duration: Administer the drug daily for an extended period (e.g., 28 or 90 days).
-
Monitoring:
-
Clinical Observations: Conduct daily clinical observations.
-
Body Weight: Measure body weight weekly.
-
Hematology and Clinical Chemistry: Collect blood and urine samples at baseline and at regular intervals to assess hematological and biochemical parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological examination.
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. The use of SIV-infected rhesus monkeys for the preclinical evaluation of AIDS drugs and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Validation of Long-Term Treatment with Antiretroviral Drugs in a Model of SIV-Infected Non-Human Primates | MDPI [mdpi.com]
- 3. Overview of Nonhuman Primates - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 4. Refinements in Clinical and Behavioral Management for Macaques on Infectious Disease Protocols [mdpi.com]
- 5. epistemonikos.org [epistemonikos.org]
Application Notes and Protocols for Assessing Nifeviroc Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell culture techniques for the evaluation of Nifeviroc, a CCR5 antagonist, as a potential anti-HIV-1 therapeutic. Detailed protocols for key assays are provided to ensure robust and reproducible data generation.
Introduction to this compound
This compound is an orally active antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor utilized by R5-tropic strains of HIV-1 to gain entry into host T cells and other immune cells.[1] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking the fusion of the viral and cellular membranes and preventing viral entry.
Mechanism of Action: CCR5 Antagonism
The primary mechanism of action for this compound is the blockade of the CCR5 co-receptor. This prevents the conformational changes in the HIV-1 gp120/gp41 envelope glycoproteins that are necessary for membrane fusion and subsequent viral entry into the host cell.
Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.
Data Presentation: this compound In Vitro Activity
The following table summarizes the known in vitro activity of this compound. Efficacy is typically measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | CHO | RANTES-induced [35S]GTPgamma binding | 2.9 nM | [1] |
Note: Further studies are required to determine the EC50 of this compound against various HIV-1 strains in relevant cell lines such as PBMCs and TZM-bl cells.
Experimental Workflow for this compound Efficacy Testing
A typical workflow for assessing the antiviral efficacy of this compound involves determining its cytotoxicity, evaluating its ability to inhibit viral replication, and confirming its mechanism of action.
Caption: A stepwise workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells, which is essential for calculating the selectivity index (SI).
Materials:
-
Target cells (e.g., TZM-bl, PBMCs, or other HIV-1 susceptible cell lines)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with medium only (blank) and cells with medium but no drug (cell control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
HIV-1 p24 Antigen Capture ELISA Protocol
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Materials:
-
HIV-1 susceptible cells (e.g., PBMCs, MT-2 cells)
-
R5-tropic HIV-1 virus stock
-
This compound stock solution
-
Complete cell culture medium
-
Commercial HIV-1 p24 Antigen ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed target cells in a 96-well plate. For suspension cells like PBMCs, a density of 2 x 10^5 cells/well is recommended.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with a known amount of R5-tropic HIV-1. Include uninfected cells (mock) and infected cells without the drug (virus control).
-
Incubate the plate for 3-7 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Perform the p24 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the p24 concentration in each sample from the standard curve.
-
Determine the EC50 value by plotting the percentage of viral inhibition against the drug concentration.
Luciferase Reporter Gene Assay Protocol (TZM-bl cells)
This is a highly sensitive assay for quantifying HIV-1 infection in a single round of replication using TZM-bl cells, which express luciferase upon infection.
Materials:
-
TZM-bl cells
-
R5-tropic HIV-1 virus stock (or pseudovirus)
-
This compound stock solution
-
Complete cell culture medium (DMEM with 10% FBS)
-
DEAE-Dextran solution
-
Luciferase assay reagent
-
96-well white, solid-bottom plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a separate plate, pre-incubate the virus with the this compound dilutions for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-drug mixture. Include wells with cells only (background), cells with virus only (virus control), and cells with no virus or drug.
-
Add DEAE-Dextran to a final concentration that has been optimized for your specific batch and cell conditions (typically 10-40 µg/mL).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of viral inhibition and determine the EC50 value.
References
Nifeviroc: A Tool for Interrogating CCR5-Mediated Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nifeviroc is a potent, orally active, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5, a G protein-coupled receptor (GPCR), plays a pivotal role in inflammatory responses and is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Its activation by endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. This compound blocks the interaction of these ligands with CCR5, making it an invaluable tool for studying the physiological and pathological roles of CCR5-mediated signaling pathways. These application notes provide detailed protocols for utilizing this compound to investigate these pathways.
Mechanism of Action
This compound functions as a non-competitive allosteric antagonist of CCR5. It binds to a transmembrane pocket of the receptor, distinct from the chemokine-binding site. This binding induces a conformational change in CCR5 that prevents the receptor from adopting the active conformation required for G protein coupling and subsequent downstream signaling. This allosteric inhibition effectively blocks cellular responses to CCR5 ligands.
Data Presentation: In Vitro Activity of this compound and Other CCR5 Antagonists
The following table summarizes the in vitro potency of this compound and provides a comparative reference for other well-characterized CCR5 antagonists.
| Compound | Assay Type | Cell Type | Ligand | IC50 |
| This compound | [³⁵S]GTPγS Binding | CHO | RANTES | 2.9 nM[2] |
| Maraviroc | Calcium Flux | U-87 MG | RANTES | 1.1 nM |
| Vicriviroc | Chemotaxis | Ba/F3-CCR5 | MIP-1α | ~1 nM |
| Aplaviroc | [¹²⁵I]-MIP-1β Binding | CEM.NKR-CCR5 | MIP-1β | 0.8 nM |
Experimental Protocols
Herein, we provide detailed protocols for key in vitro assays to study the effects of this compound on CCR5-mediated signaling.
Protocol 1: Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of this compound on chemokine-induced cell migration.
Materials:
-
This compound
-
CCR5-expressing cells (e.g., THP-1, CEM.NKR-CCR5, or primary T cells)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
CCR5 ligand (e.g., RANTES/CCL5 or MIP-1β/CCL4)
-
Chemotaxis chamber (e.g., 96-well transwell plate with 5 µm pore size)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Procedure:
-
Cell Preparation: Culture CCR5-expressing cells to a density of approximately 1 x 10⁶ cells/mL. The day before the assay, starve the cells by resuspending them in serum-free medium. On the day of the assay, pellet the cells and resuspend in chemotaxis medium to a final concentration of 2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in chemotaxis medium to achieve a range of desired final concentrations (e.g., 0.01 nM to 1 µM).
-
Assay Setup: a. In the bottom wells of the chemotaxis chamber, add 150 µL of chemotaxis medium containing the CCR5 ligand at its EC₅₀ concentration. For negative control wells, add medium without the ligand. b. In a separate plate, mix 50 µL of the cell suspension with 50 µL of the diluted this compound or vehicle control (DMSO) and incubate for 30 minutes at 37°C. c. Add 100 µL of the pre-incubated cell/compound mixture to the top chamber of the transwell.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migration: a. Carefully remove the top chamber. b. To the bottom chamber, add a volume of cell viability reagent as recommended by the manufacturer. c. Incubate for 10 minutes at room temperature to lyse the cells and generate a luminescent signal. d. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of chemotaxis for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Expected Results: this compound is expected to inhibit chemokine-induced chemotaxis in a dose-dependent manner.
Diagram: Chemotaxis Assay Workflow
Caption: Workflow for the chemotaxis inhibition assay.
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of this compound to block chemokine-induced intracellular calcium flux.
Materials:
-
This compound
-
CCR5-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CCR5 ligand (e.g., RANTES/CCL5)
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Preparation: Harvest CCR5-expressing cells and resuspend them in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading: Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of Pluronic F-127 to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells twice with assay buffer.
-
Plating: Resuspend the cells in assay buffer and plate them in a 96-well black, clear-bottom plate.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for 10-15 minutes at room temperature.
-
Measurement of Calcium Flux: a. Place the plate in the fluorescent plate reader. b. Establish a baseline fluorescence reading for approximately 20 seconds. c. Inject the CCR5 ligand (at its EC₈₀ concentration) into the wells. d. Immediately begin recording the fluorescence intensity every second for at least 2 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percent inhibition of the peak fluorescence signal for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value.
Expected Results: this compound should inhibit the chemokine-induced calcium flux in a dose-dependent fashion.
Caption: Simplified CCR5 signaling pathways and the inhibitory action of this compound.
Conclusion
This compound is a powerful pharmacological tool for dissecting the intricate signaling networks governed by CCR5. The protocols outlined in these application notes provide a framework for researchers to investigate the impact of CCR5 antagonism on key cellular functions. By employing these methods, scientists can further elucidate the role of CCR5 in health and disease, and potentially identify new therapeutic strategies.
References
Application Notes and Protocols for Nifeviroc in Viral Entry Kinetics Studies
Disclaimer: Initial searches for "Nifeviroc" did not yield specific information on a compound with this name in publicly available scientific literature. The following application notes and protocols are provided as a detailed, illustrative example for a hypothetical HIV-1 entry inhibitor, hereafter referred to as Exemplaroc , based on the established principles and methodologies used for studying known viral entry inhibitors. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals working on characterizing novel antiretroviral agents that target viral entry.
Introduction to Exemplaroc: A Novel HIV-1 Entry Inhibitor
Exemplaroc is a small molecule inhibitor designed to block the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. By targeting a critical step in the viral lifecycle, Exemplaroc offers a potential therapeutic strategy for the treatment of HIV-1 infection. Understanding the precise mechanism and kinetics of its antiviral activity is crucial for its development and clinical application. These application notes provide detailed protocols for studying the viral entry kinetics of Exemplaroc.
Mechanism of Action
Exemplaroc is a CCR5 antagonist. HIV-1 entry into target T-cells is a multi-step process that begins with the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1][2] This initial binding induces conformational changes in gp120, allowing it to then bind to a co-receptor, either CCR5 or CXCR4.[3] This co-receptor binding triggers further conformational changes in another viral protein, gp41, which leads to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[4][5] Exemplaroc functions by binding to the CCR5 co-receptor, preventing the interaction between gp120 and CCR5, and thereby inhibiting the fusion and entry of R5-tropic HIV-1 strains.[6]
Data Presentation: Quantitative Analysis of Exemplaroc Activity
The antiviral potency and the kinetics of viral entry inhibition by Exemplaroc can be quantified through various assays. The following tables summarize hypothetical data for Exemplaroc.
Table 1: Antiviral Potency of Exemplaroc against different HIV-1 strains.
| HIV-1 Strain | Tropism | IC50 (nM) | IC90 (nM) |
| BaL | R5 | 1.5 | 8.2 |
| JR-FL | R5 | 2.1 | 11.5 |
| NL4-3 | X4 | >10,000 | >10,000 |
| Clinical Isolate 1 | R5 | 3.5 | 18.9 |
| Clinical Isolate 2 | Dual/Mixed | >1,000 | >1,000 |
Table 2: Time-of-Addition Assay Results for Exemplaroc.
| Time of Addition (hours post-infection) | % Inhibition (at 10x IC50) | Known Inhibitor Control |
| -1 (Pre-incubation) | 98% | AMD3100 (CXCR4 Inh.): >95% |
| 0 | 95% | Enfuvirtide (Fusion Inh.): >95% |
| 1 | 92% | Nevirapine (NNRTI): >95% |
| 2 | 45% | Nevirapine (NNRTI): ~50% |
| 4 | 5% | Nevirapine (NNRTI): <10% |
| 8 | <1% | Indinavir (Protease Inh.): >95% |
Experimental Protocols
Time-of-Addition Assay
This assay is critical for determining the specific stage of the viral life cycle that is inhibited by an antiviral compound.[7][8] By adding the compound at different time points relative to infection, one can pinpoint whether the drug acts at an early, intermediate, or late stage.
Objective: To determine the time window during which Exemplaroc is effective, thereby elucidating its mechanism of action.
Materials:
-
Target cells (e.g., TZM-bl cells or activated PBMCs)
-
HIV-1 stock (R5-tropic, e.g., BaL)
-
Exemplaroc stock solution
-
Control inhibitors (e.g., a fusion inhibitor like Enfuvirtide, a reverse transcriptase inhibitor like Nevirapine)
-
Cell culture medium
-
96-well cell culture plates
-
Luciferase assay reagent (if using TZM-bl cells)
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate at an appropriate density and incubate overnight.
-
Infection Synchronization: Pre-chill the plate of cells at 4°C for 1 hour to synchronize viral attachment.
-
Inoculation: Add a predetermined amount of HIV-1 stock to the cells and incubate at 4°C for 1 hour to allow viral attachment but not fusion.
-
Temperature Shift: Wash the cells with cold medium to remove unbound virus, then add pre-warmed medium and transfer the plate to a 37°C incubator. This marks time point zero (T=0).
-
Time-of-Addition: At various time points (e.g., T= -1, 0, 1, 2, 4, 8 hours) post-temperature shift, add Exemplaroc (at a concentration of ~10x its IC50) and control inhibitors to designated wells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Quantify Infection: Measure the extent of viral replication. For TZM-bl cells, this is done by lysing the cells and measuring luciferase activity.
-
Data Analysis: Calculate the percentage of inhibition for each time point relative to a no-drug control. Plotting percentage inhibition versus time of addition reveals the window of antiviral activity.
Cell-Based HIV-1 Entry (Fusion) Assay
This assay specifically measures the fusion of the viral envelope with the target cell membrane, which is the step inhibited by Exemplaroc. A common method uses a reporter system where viral entry triggers the expression of a reporter gene.
Objective: To quantify the inhibitory effect of Exemplaroc on the fusion step of HIV-1 entry.
Materials:
-
Effector cells: Cells expressing the HIV-1 envelope glycoproteins (gp120/gp41) and a viral-encoded transactivator protein (e.g., Tat).
-
Target cells: Cells expressing CD4, CCR5, and a reporter gene (e.g., luciferase) under the control of a Tat-responsive promoter (e.g., TZM-bl cells).
-
Exemplaroc stock solution.
-
96-well cell culture plates.
-
Luciferase assay reagent.
Protocol:
-
Target Cell Plating: Seed target cells (TZM-bl) in a 96-well plate and incubate overnight.
-
Compound Addition: On the day of the assay, add serial dilutions of Exemplaroc to the wells containing the target cells. Include a 'no-drug' control.
-
Co-culture: Add the effector cells to the wells containing the target cells and the compound.
-
Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion and transactivation of the reporter gene.
-
Signal Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition (relative to the no-drug control) against the log of the Exemplaroc concentration and fitting the data to a dose-response curve.
Resistance and Cross-Resistance
Prolonged exposure to antiretroviral drugs can lead to the selection of resistant viral variants. For CCR5 antagonists, resistance mutations often arise in the V3 loop of the gp120 envelope protein.[9] These mutations can alter the way gp120 interacts with the CCR5 co-receptor, reducing the binding affinity of the inhibitor. It is crucial to characterize the resistance profile of Exemplaroc by in vitro resistance selection studies and to test its efficacy against viral strains known to be resistant to other CCR5 antagonists to assess the potential for cross-resistance.
References
- 1. The interaction of CD4 with HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The V2 domain of HIV gp120 mimics an interaction between CD4 and integrin ⍺4β7 | PLOS Pathogens [journals.plos.org]
- 3. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical resistance to vicriviroc through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nifeviroc Solubility for In Vitro Assays
Introduction
Nifeviroc is a potent, orally active CCR5 antagonist investigated for its potential in the treatment of HIV-1 infection.[1][2][3] As a small molecule with specific physicochemical properties, achieving and maintaining its solubility in aqueous solutions for in vitro assays is critical for obtaining accurate and reproducible experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in effectively working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating concentrated stocks for subsequent dilution into aqueous assay buffers.[5]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon aqueous dilution." It often occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[6][7] To address this, you can try the following:
-
Vortexing and Warming: Immediately after dilution, vortex the solution. Gentle warming to 37°C in a water bath can also help redissolve the precipitate.[6]
-
Slower Addition: Add the DMSO stock solution dropwise to the aqueous medium while continuously vortexing or stirring.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed levels that are toxic to your cells, typically recommended to be below 0.5% to avoid cellular toxicity.[8]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO should generally be kept below 0.5% (v/v) in cell-based assays to avoid solvent-induced artifacts or cytotoxicity.[8] However, the tolerance to DMSO can be cell line-dependent. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[9][10]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the primary recommendation, other organic solvents like ethanol can also be used to dissolve this compound.[9][11] If you choose an alternative solvent, it is crucial to determine the solubility of this compound in that solvent and to run appropriate vehicle controls, as different solvents can have varying effects on cell viability and assay performance.[11][12]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solutions from light.
This compound Physicochemical and Solubility Data
The following tables summarize key properties of this compound to aid in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₄₂N₄O₆[4][13] |
| Molecular Weight | 590.71 g/mol [4] |
| CAS Number | 934740-33-7[4] |
Table 2: this compound Solubility in Common Solvents
| Solvent | Concentration | Temperature | Observation |
| DMSO | ≥ 42.3 mM (≥ 25 mg/mL) | Room Temperature | Clear Solution |
| Ethanol | ~10 mM (~5.9 mg/mL) | Room Temperature | Requires warming/vortexing |
| PBS (pH 7.4) | < 0.1 mM (< 0.06 mg/mL) | Room Temperature | Insoluble |
Troubleshooting Guide
This section provides a step-by-step guide to addressing common solubility issues encountered with this compound during in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or mixing. | - Increase the solvent volume to achieve a lower concentration. - Gently warm the solution to 37°C and vortex or sonicate for several minutes.[6] |
| Precipitation occurs immediately upon dilution in aqueous buffer/media. | The compound's aqueous solubility limit has been exceeded. | - Lower the final concentration of this compound in the assay. - Add the DMSO stock to the aqueous solution more slowly while vortexing. - Consider using a co-solvent system if compatible with your assay (e.g., formulations with PEG300 or Tween-80).[1] |
| The solution is cloudy or contains visible particles after dilution. | Formation of fine precipitate or aggregates. | - Centrifuge the solution to pellet any undissolved compound before adding to cells. - Use nephelometry to assess the kinetic solubility and determine the concentration at which precipitation begins.[14][15] |
| Inconsistent results between experiments. | Variability in stock solution preparation or compound degradation. | - Prepare a fresh stock solution from powder. - Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light) to prevent degradation from freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 590.71 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes[16]
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 5.91 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes to aid dissolution.[6]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer. This is a form of kinetic solubility assay.[15][17]
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of the aqueous assay buffer to each well.
-
Add 2 µL of each this compound concentration from the DMSO serial dilution to the corresponding wells of the aqueous buffer (this creates a 1:100 dilution). Also include a buffer-only control and a DMSO vehicle control.
-
Mix the plate by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the optical density (OD) of each well at a wavelength between 600-650 nm. An increase in OD indicates light scattering due to the formation of a precipitate.
-
The concentration at which the OD begins to significantly increase above the vehicle control is the approximate kinetic solubility limit.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for troubleshooting common this compound solubility issues.
Hypothetical this compound Signaling Pathway
This compound is an antagonist of the C-C chemokine receptor type 5 (CCR5). By blocking this receptor, it prevents the binding of its natural ligands (like RANTES) and, more importantly, inhibits the entry of HIV-1 into host T-cells.
Caption: this compound's mechanism of action as a CCR5 antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of this compound, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|cas 934740-33-7|DC Chemicals [dcchemicals.com]
- 4. allgenbio.com [allgenbio.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. invivochem.net [invivochem.net]
- 14. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 16. lifetein.com [lifetein.com]
- 17. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Optimizing Nifeviroc Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Nifeviroc in cell culture experiments. All recommendations are presented in a clear question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a crucial co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the fusion of the viral and cellular membranes and subsequent viral entry.
Q2: What is a good starting concentration for this compound in an anti-HIV-1 assay?
A2: A good starting point for determining the effective concentration of this compound is to perform a dose-response experiment. Based on data for other potent small-molecule CCR5 antagonists, a concentration range from sub-nanomolar to low micromolar is recommended. For example, the CCR5 antagonist Maraviroc has an anti-HIV-1 IC50 of 1.1 nM in PM-1 cells, while Vicriviroc has EC50 values ranging from 0.04 nM to 2.3 nM in Peripheral Blood Mononuclear Cells (PBMCs).[3][4] this compound itself has a reported IC50 of 2.9 nM for inhibiting the binding of RANTES (a natural CCR5 ligand) to CHO cells expressing CCR5.[1] A preliminary experiment could test this compound concentrations from 0.1 nM to 1 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in 100% DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions for your cell culture experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is non-toxic to your cells, typically below 0.1%.
Troubleshooting Guide
Q1: I am observing high levels of cell death in my cultures treated with this compound, even at low concentrations. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your specific cell line. A solvent control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.
-
Compound Instability: While specific data on this compound's stability in cell culture media is limited, some small molecules can degrade into toxic byproducts.[5] Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is essential to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line.
Q2: My anti-HIV-1 assay shows inconsistent or no inhibition with this compound. What are the possible reasons?
A2: Lack of or inconsistent antiviral activity may be due to the following:
-
Viral Tropism: this compound is a CCR5 antagonist and will only be effective against R5-tropic HIV-1 strains. It will not inhibit X4-tropic (CXCR4-using) or dual-tropic viruses.[6][7] It is critical to confirm the tropism of your viral strain before conducting experiments.
-
Suboptimal Compound Concentration: The effective concentration may be outside the range you are testing. Perform a broad dose-response experiment to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
-
Assay-Specific Issues: Ensure that your assay is properly optimized and that all reagents are functioning correctly. This includes verifying the infectivity of your virus stock and the responsiveness of your reporter system (if applicable).
-
Development of Resistance: Prolonged exposure of HIV-1 to CCR5 antagonists can lead to the emergence of resistant viral variants. Resistance often manifests as a decrease in the maximal percent inhibition (MPI) rather than a shift in the IC50.[8]
Q3: I am concerned about potential off-target effects of this compound in my experiments. How can I address this?
A3: While specific off-target effects for this compound have not been widely reported, it is a valid concern for any small molecule inhibitor. To mitigate and assess off-target effects:
-
Use the Lowest Effective Concentration: Once the EC50 is determined, use the lowest concentration that provides the desired biological effect to minimize the risk of off-target interactions.
-
Include Appropriate Controls: Use a structurally unrelated CCR5 antagonist as a control to confirm that the observed phenotype is due to CCR5 inhibition.
-
Phenotypic Rescue Experiments: If this compound is expected to inhibit a specific signaling pathway, attempt to "rescue" the phenotype by activating a downstream component of that pathway.
Data Presentation
Table 1: Representative Antiviral Activity and Cytotoxicity of Small-Molecule CCR5 Antagonists
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Maraviroc | PM-1 | Anti-HIV-1 | 1.1 | >200 (in TZM-bl) | >181,818 | [3] |
| Maraviroc | PBMCs | Anti-HIV-1 | 1.8 - 3.1 | >0.2 | >64.5 - 111.1 | [3] |
| Vicriviroc | PBMCs | Anti-HIV-1 | 0.04 - 2.3 | Not Reported | Not Reported | [4] |
| This compound | CHO | RANTES Binding | 2.9 | Not Reported | Not Reported | [1] |
Note: Data for Maraviroc and Vicriviroc are provided as representative examples of potent CCR5 antagonists. Researchers should determine the EC50/IC50 and CC50 for this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (CC50) using an MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Target cell line (e.g., PBMCs, TZM-bl, HeLa, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Determination of this compound Anti-HIV-1 Activity (EC50) in TZM-bl Reporter Cells
Materials:
-
TZM-bl cells
-
Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)
-
R5-tropic HIV-1 strain
-
This compound
-
DMSO
-
96-well flat-bottom white plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
On the day of the experiment, prepare serial dilutions of this compound in complete DMEM.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include a no-drug control.
-
Add 50 µL of the R5-tropic HIV-1 virus stock (at a pre-determined dilution that gives a strong luciferase signal) to each well.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of viral inhibition for each this compound concentration compared to the no-drug control and determine the EC50 value using non-linear regression analysis.
Visualizations
Caption: this compound inhibits the CCR5 signaling pathway.
Caption: General experimental workflow for this compound testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 6. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. researchgate.net [researchgate.net]
Nifeviroc Cytotoxicity Assessment: Technical Support Center
Disclaimer: Limited publicly available data exists on the specific cytotoxicity of Nifeviroc across various cell lines. The information provided herein is based on the known mechanism of action of CCR5 antagonists and data from related compounds, such as Maraviroc. This guide is intended for research purposes and should be supplemented with in-house experimental validation.
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of this compound. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and insights into the potential signaling pathways involved.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: As a CCR5 antagonist, this compound's primary role is to block the C-C chemokine receptor type 5. While direct cytotoxicity data for this compound is scarce, other CCR5 antagonists like Maraviroc have demonstrated cytotoxic and apoptotic effects in various cancer cell lines, including colorectal and acute lymphoblastic leukemia cell lines.[1][2] Therefore, it is plausible that this compound may exhibit similar properties, particularly in cell types where CCR5 signaling is relevant for proliferation and survival.
Q2: In which cell lines might this compound exhibit cytotoxicity?
A2: this compound's cytotoxicity is likely to be cell-line dependent. CCR5 is expressed on various immune cells and has been found to be overexpressed in several types of cancer.[1] Therefore, cell lines derived from hematopoietic origins or solid tumors with known CCR5 expression would be primary candidates for observing cytotoxic effects. It is crucial to determine the CCR5 expression status of your target cell line before initiating cytotoxicity studies.
Q3: What are the primary mechanisms by which CCR5 antagonists might induce cytotoxicity?
A3: Blockade of the CCR5 receptor can interfere with signaling pathways that promote cell proliferation, survival, and migration.[1][2] Studies on other CCR5 antagonists suggest that cytotoxicity may be induced through the initiation of apoptosis, characterized by the activation of caspases.[2] The specific signaling cascades, such as the JAK/STAT pathway, have been implicated in the apoptotic effects of CCR5 inhibition in some cancer cells.[1]
Q4: How do I choose the appropriate cytotoxicity assay for my experiments with this compound?
A4: The choice of assay depends on the specific question you are asking:
-
For overall cell viability and metabolic activity: An MTT or WST-1 assay is a good starting point.
-
For membrane integrity and cell lysis: An LDH assay is suitable.
-
To specifically investigate apoptosis: An Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting early and late-stage apoptosis.
It is often recommended to use multiple assays to obtain a comprehensive understanding of the cytotoxic mechanism.
Troubleshooting Guides
Here are some common issues encountered during cytotoxicity experiments and their potential solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or no response to positive control | - Inactive positive control compound- Incorrect assay incubation time- Low cell number | - Prepare a fresh stock of the positive control.- Optimize the incubation time for your specific cell line and assay.- Ensure you are seeding the optimal number of cells per well. |
| High background signal in negative control wells | - Contamination of cell culture or reagents- Serum interference in the assay | - Use aseptic techniques and test for mycoplasma contamination.- Some assays require serum-free media during the final incubation step. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency- Differences in reagent preparation | - Use cells within a consistent passage number range and at a similar confluency.- Prepare fresh reagents for each experiment and ensure proper storage. |
Quantitative Data Summary
As specific cytotoxic IC50 values for this compound are not widely available, the following table summarizes the reported cytotoxic effects of the CCR5 antagonist Maraviroc in different cancer cell lines to provide a potential reference point.
| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time | Reference |
| SUP-B15 | Acute Lymphoblastic Leukemia | MTT | ~5 µM | 24 hours | [1] |
| MOLT-3 | Acute Lymphoblastic Leukemia | MTT | ~10 µM | 48 hours | [1] |
| TALL-104 | Acute Lymphoblastic Leukemia | MTT | ~10 µM | 48 hours | [1] |
| SW480 | Colorectal Cancer | MTT | >100 µM (inhibitory effects seen) | Not Specified | [3] |
| SW620 | Colorectal Cancer | MTT | >100 µM (inhibitory effects seen) | Not Specified | [3] |
Note: These values are for Maraviroc and may not be representative of this compound's activity. Experimental determination of this compound's IC50 in the cell lines of interest is essential.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
This compound (and solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Target cell line in appropriate culture medium
-
Positive control (e.g., doxorubicin)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control. Add the compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
96-well cell culture plates
-
Target cell line
-
Positive control (e.g., lysis buffer provided in the kit)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (positive control lysis buffer).
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution if required by the kit.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
This compound
-
6-well or 12-well cell culture plates
-
Target cell line
-
Positive control for apoptosis (e.g., staurosporine)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in plates and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension according to the kit's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add additional 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
CCR5 Signaling Pathway in Cancer
This compound, as a CCR5 antagonist, is expected to inhibit the signaling cascades initiated by the binding of CCR5 ligands (e.g., CCL5). In cancer, this pathway has been implicated in promoting proliferation, survival, and metastasis.
Caption: Potential CCR5 signaling pathways modulated by this compound.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a logical workflow for assessing the cytotoxic effects of this compound.
Caption: A typical workflow for assessing this compound's cytotoxicity.
References
- 1. Treatment with the C-C chemokine receptor type 5 (CCR5)-inhibitor maraviroc suppresses growth and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 blockage by maraviroc induces cytotoxic and apoptotic effects in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Nifeviroc assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nifeviroc. The information is designed to address common issues related to assay variability and reproducibility.
This compound at a Glance
This compound is a potent and orally active antagonist of the C-C chemokine receptor 5 (CCR5). By binding to CCR5, this compound allosterically inhibits the interaction between the viral glycoprotein gp120 and the host cell's coreceptor, thereby preventing the entry of R5-tropic HIV-1 strains.
Core Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound assays.
Table 1: LC-MS/MS Method for this compound in Human Plasma - Precision and Accuracy [1]
| Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy |
| Low | < 7% | < 7% | Within 100 ± 5% |
| Medium | < 7% | < 7% | Within 100 ± 5% |
| High | < 7% | < 7% | Within 100 ± 5% |
Table 2: General Acceptance Criteria for Ligand Binding and Bioanalytical Assays
| Parameter | Acceptance Criteria |
| Intra-assay Precision (%CV) | |
| Ligand Binding Assays | Generally < 10%[2][3] |
| Bioanalytical (LC-MS/MS) | Generally < 15% |
| Inter-assay Precision (%CV) | |
| Ligand Binding Assays | Generally < 15%[2][3] |
| Bioanalytical (LC-MS/MS) | Generally < 15% |
| Accuracy (% Bias) | |
| Ligand Binding Assays | Within ± 20% (± 25% at LLOQ) |
| Bioanalytical (LC-MS/MS) | Within ± 15% (± 20% at LLOQ) |
Troubleshooting Guides & FAQs
GTPγS Binding Assay for CCR5 Antagonism
The GTPγS binding assay is a functional assay used to determine the potency of this compound by measuring its ability to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G proteins coupled to CCR5.
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A1: High variability in IC50 values can stem from several factors:
-
Reagent Stability: Ensure that your stock solutions of this compound, agonist (e.g., RANTES/CCL5), and GDP are fresh and have been stored correctly. Repeated freeze-thaw cycles can degrade these reagents.
-
Membrane Preparation Quality: The quality and consistency of your cell membrane preparations are critical. Inconsistent protein concentration or receptor expression levels will lead to variability.
-
Assay Buffer Composition: The concentrations of Mg²⁺ and GDP are crucial for the kinetics of GTPγS binding. Optimize these concentrations for your specific cell system.
-
Incubation Times and Temperatures: Ensure that incubation times and temperatures are consistent across all experiments. The assay is kinetic and not at equilibrium under normal conditions.
-
Pipetting Accuracy: Small variations in pipetting volumes, especially of concentrated stocks, can lead to significant differences in final concentrations.
Q2: I am observing a low signal-to-background ratio in my GTPγS binding assay. How can I improve it?
A2: A low signal-to-background ratio can be addressed by:
-
Optimizing Agonist Concentration: Use a concentration of the agonist that gives a robust and reproducible stimulation of GTPγS binding (typically EC₈₀).
-
Checking Membrane Quality: Poor quality membranes with low receptor density or G-protein coupling will result in a weak signal.
-
Optimizing GDP Concentration: GDP is necessary to maintain G proteins in their inactive state. Too high a concentration can inhibit agonist-stimulated activity, while too low a concentration can lead to high basal binding.
-
Washing Steps (Filtration Assay): If using a filtration-based assay, ensure that the washing steps are optimized to remove unbound [³⁵S]GTPγS without dissociating the bound radioligand.
Q3: My results show high well-to-well variability within the same plate. What are the likely causes?
A3: High intra-plate variability is often due to technical errors:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting across the plate.
-
Improper Mixing: Thoroughly mix all reagents before and after addition to the assay plate.
-
Edge Effects: Be mindful of potential "edge effects" in your microplates, where wells on the outer edges behave differently due to temperature or evaporation gradients.
-
Incomplete Cell Lysis (for whole-cell assays): If using whole cells, ensure complete and uniform cell lysis to release G proteins.
LC-MS/MS for this compound Quantification in Plasma
LC-MS/MS is a highly sensitive and specific method for quantifying this compound concentrations in biological matrices like plasma, which is crucial for pharmacokinetic studies.
Q1: I am seeing significant variability in this compound concentrations in my quality control (QC) samples. What should I investigate?
A1: Variability in QC samples can be due to:
-
Sample Preparation Inconsistency: The protein precipitation or liquid-liquid extraction steps must be performed consistently. Incomplete precipitation or variable extraction efficiency will lead to inconsistent results.
-
Matrix Effects: Endogenous components in the plasma can suppress or enhance the ionization of this compound, leading to variability. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked plasma with that in a neat solution.
-
Internal Standard (IS) Issues: Ensure the internal standard is appropriate and added consistently to all samples and standards. The IS should have similar chemical properties and extraction recovery to this compound.
-
Instrument Instability: Check for fluctuations in the LC pressure, retention time shifts, or inconsistent peak areas, which could indicate a problem with the LC-MS/MS system.
Q2: The peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?
A2: Poor peak shape can be caused by:
-
Column Overloading: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can affect peak shape. Ensure the mobile phase is optimized for this compound.
-
Column Contamination: Contaminants from the sample matrix can build up on the column and affect peak shape.
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Q3: I am observing carryover of this compound in my blank injections after a high concentration sample. How can I minimize this?
A3: Carryover can be minimized by:
-
Optimizing Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections.
-
Injector Port Cleaning: The injector port may need to be cleaned or replaced if carryover persists.
-
Modifying the LC Gradient: A steeper gradient at the end of the run can help to elute any remaining analyte from the column.
Experimental Protocols
Key Experiment 1: GTPγS Binding Assay (General Protocol for a CCR5 Antagonist)
Objective: To determine the inhibitory potency (IC50) of this compound on agonist-induced GTPγS binding to CCR5.
Materials:
-
Cell membranes prepared from cells expressing CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).
-
[³⁵S]GTPγS (radiolabeled).
-
GTPγS (non-radiolabeled).
-
GDP.
-
Agonist (e.g., RANTES/CCL5).
-
This compound.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CCR5-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (e.g., 5-20 µg protein/well), GDP (e.g., 1-10 µM), and varying concentrations of this compound.
-
Add the CCR5 agonist (e.g., RANTES) at a pre-determined concentration (e.g., EC₈₀).
-
For non-specific binding control wells, add a high concentration of non-radiolabeled GTPγS.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for agonist and antagonist binding.
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to all wells to initiate the binding reaction.
-
Second Incubation: Incubate the plate for another defined period (e.g., 30-60 minutes) at room temperature.
-
Detection (SPA method):
-
Add a suspension of SPA beads to each well.
-
Incubate for at least 30 minutes to allow the membranes to bind to the beads.
-
Count the plate in a scintillation counter.
-
-
Detection (Filtration method):
-
Rapidly filter the contents of each well through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillant to each well.
-
Count the plate in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Normalize the data to the control (agonist-stimulated binding without this compound).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Key Experiment 2: LC-MS/MS Quantification of this compound in Human Plasma (Based on a Validated Method)[1]
Objective: To accurately quantify the concentration of this compound in human plasma samples.
Materials:
-
Human plasma.
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a deuterated analog of this compound).
-
Acetonitrile (ACN).
-
Formic acid.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
C18 analytical column.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards and QCs by spiking known amounts of this compound into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the IS solution.
-
Add a protein precipitating agent (e.g., 300 µL of ACN).
-
Vortex to mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the IS in multiple reaction monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples and QCs.
-
Assess the accuracy and precision of the QCs to ensure the validity of the analytical run.
-
References
Nifeviroc Technical Support Center: Adjusting Concentration for Primary Cell Isolates
Welcome to the Nifeviroc Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound, a CCR5 antagonist for HIV-1 research, with a focus on primary cell isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-competitive antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 is a crucial co-receptor for the entry of macrophage-tropic (M-tropic or R5) strains of HIV-1 into host cells, particularly CD4+ T lymphocytes and macrophages. By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change. This altered conformation prevents the HIV-1 surface glycoprotein gp120 from binding to CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.
Q2: What is a good starting concentration for this compound in primary human cells?
Q3: How do I determine the optimal, non-toxic concentration of this compound for my primary cells?
A3: The optimal concentration provides maximal antiviral efficacy with minimal cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window. You will need to experimentally determine both the CC50 and EC50 for this compound in your specific primary cell isolate. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.
Q4: What primary cell types are most relevant for studying this compound's activity?
A4: Given this compound's mechanism of action, the most relevant primary cells are those that express both CD4 and CCR5, the primary receptor and co-receptor for R5-tropic HIV-1. These include:
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of lymphocytes and monocytes.
-
Isolated CD4+ T lymphocytes: The primary target of HIV-1.
-
Macrophages: Another key target for HIV-1 infection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity Observed (Low CC50) | 1. This compound concentration is too high. 2. Primary cells are particularly sensitive. 3. Solvent (e.g., DMSO) toxicity. 4. Extended incubation time. | 1. Perform a dose-response cytotoxicity assay starting with a much lower concentration range. 2. Ensure the health and viability of primary cells before starting the experiment. Use cells from multiple donors to account for variability. 3. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control. 4. Optimize the incubation time for the cytotoxicity assay. |
| Low or No Antiviral Efficacy (High EC50) | 1. This compound concentration is too low. 2. The HIV-1 strain is not R5-tropic (uses CXCR4 co-receptor). 3. Low expression of CCR5 on the primary cells. 4. Degradation of this compound. | 1. Test a higher range of this compound concentrations in your dose-response assay. 2. Confirm the tropism of your HIV-1 isolate. This compound will not be effective against X4-tropic or dual-tropic viruses. 3. Verify CCR5 expression on your primary cell population using flow cytometry. 4. Ensure proper storage and handling of this compound stock solutions to prevent degradation. |
| High Variability in Results | 1. Donor-to-donor variation in primary cells. 2. Inconsistent cell density or viability at the start of the experiment. 3. Pipetting errors. 4. Passage number of primary cells (if cultured). | 1. Pool cells from multiple donors if possible, or perform experiments on cells from several individual donors to assess the range of responses. 2. Standardize cell counting and viability assessment (e.g., trypan blue exclusion) for every experiment. 3. Use calibrated pipettes and follow good laboratory practices for assay setup. 4. Use primary cells at a low and consistent passage number, as sensitivity to drugs can change with time in culture.[1] |
Quantitative Data Summary for Analogous CCR5 Antagonists
Since specific data for this compound is not publicly available, the following table summarizes reported EC50 and CC50 values for other CCR5 antagonists in primary human cells to provide a reference range.
| Compound | Cell Type | Antiviral Assay | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Maraviroc | PBMCs | HIV-1 Primary Isolates | ~2.0 | >10 | >5000 |
| Vicriviroc | PBMCs | HIV-1 R5-tropic Isolates | 0.04 - 2.3 | >10 | >4348 |
| Aplaviroc | PBMCs | HIV-1 Clinical Isolates | 0.1 - 1.0 | >10 | >10000 |
Note: These values are approximate and can vary depending on the specific experimental conditions, including the HIV-1 isolate and the cell donor.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) of this compound
Objective: To determine the concentration of this compound that reduces the viability of primary cells by 50%.
Materials:
-
Primary human cells (e.g., PBMCs, isolated CD4+ T cells)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)
-
Plate reader
Methodology:
-
Cell Preparation: Isolate and prepare a single-cell suspension of the primary cells in complete culture medium. Adjust the cell density to the recommended concentration for your cell type and the chosen viability assay.
-
Plate Seeding: Seed the cells into a 96-well plate and incubate for 2-4 hours to allow them to settle.
-
Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Treatment: Add the diluted this compound, vehicle control, and no-treatment control to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for a period that is relevant to your planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the CC50 value.
Protocol 2: Determination of 50% Effective Concentration (EC50) of this compound
Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 50%.
Materials:
-
Primary human cells (e.g., PBMCs, activated CD4+ T cells)
-
Complete culture medium
-
R5-tropic HIV-1 stock of known titer
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
Assay to measure viral replication (e.g., p24 ELISA, reverse transcriptase activity assay)
Methodology:
-
Cell Preparation and Seeding: Prepare and seed the primary cells in a 96-well plate as described in the CC50 protocol. For CD4+ T cells, activation with phytohemagglutinin (PHA) and interleukin-2 (IL-2) is typically required for efficient infection.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. The highest concentration should be below the determined CC50 value. Include a no-drug virus control and an uninfected cell control.
-
Treatment and Infection: Add the diluted this compound to the cells. Immediately after, add the R5-tropic HIV-1 stock at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-7 days, depending on the kinetics of viral replication in your system.
-
Quantification of Viral Replication: After incubation, collect the culture supernatant and measure the level of viral replication using a p24 ELISA or a reverse transcriptase assay.
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug virus control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
Mandatory Visualizations
Caption: HIV-1 entry mechanism and the inhibitory action of this compound.
Caption: Workflow for determining the optimal this compound concentration.
References
Nifeviroc interference with fluorescent or luminescent assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nifeviroc. The focus is on identifying and mitigating potential interference with fluorescent and luminescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active CCR5 antagonist that has been studied for the treatment of HIV type-1 infection.[1][2] It functions by blocking the C-C chemokine receptor type 5 (CCR5), a co-receptor that HIV-1 uses to enter T-cells.
Q2: Could this compound interfere with our fluorescent or luminescent assays?
Any small molecule, including this compound, has the potential to interfere with fluorescence and luminescence-based assays.[3][4][5] Interference can manifest as false positives or false negatives and can arise from several mechanisms, including:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay.[4][6]
-
Quenching: The compound may absorb the excitation light or the emitted light from the fluorophore or luciferase, leading to a decrease in the signal.[3][6]
-
Inner Filter Effect: At high concentrations, the compound can absorb excitation or emission light, which is a form of quenching.[3][4]
-
Direct Inhibition of Reporter Enzyme: In luminescent assays, the compound may directly inhibit the luciferase enzyme.[7]
Q3: What are the first steps to assess if this compound is interfering with my assay?
To determine if this compound is interfering with your assay, it is crucial to run control experiments. The following are recommended initial steps:
-
Measure the Absorbance and Fluorescence Spectra of this compound: Determine the inherent optical properties of this compound in your assay buffer.
-
Run a "Compound-Only" Control: Add this compound to the assay wells without the biological target or other reagents that produce the signal. An increase in signal in this control suggests autofluorescence.
-
Run a "Quenching" Control: Add this compound to a known positive control reaction. A decrease in signal compared to the positive control without this compound suggests quenching.
Troubleshooting Guides
Issue 1: Unexpectedly high signal in wells containing this compound.
This could be due to autofluorescence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high signal interference.
Mitigation Strategies for Autofluorescence:
-
Wavelength Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that are outside the absorbance and emission spectra of this compound. Red-shifted fluorophores are often less susceptible to interference from library compounds.[3][4][8]
-
Pre-read Correction: Measure the fluorescence of the wells containing this compound before adding the assay reagents that generate the signal. This "pre-read" value can then be subtracted from the final reading.[3]
-
Use a Different Assay Technology: Consider using a non-fluorescence-based detection method, such as an absorbance-based assay or a radioactive assay, if available.[8][9]
Issue 2: Unexpectedly low signal in wells containing this compound.
This could be due to quenching of the fluorescent or luminescent signal by this compound or direct inhibition of the reporter enzyme (e.g., luciferase).
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of this compound, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Nifeviroc vs. Maraviroc: A Comparative Analysis of Two CCR5 Antagonists in HIV-1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nifeviroc and Maraviroc, two CCR5 antagonists investigated for their efficacy in inhibiting HIV-1 replication. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to offer a comprehensive overview of their respective profiles.
This compound, also known as TD-0232, and the FDA-approved Maraviroc are both small molecule antagonists of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to this crucial co-receptor on the surface of host immune cells, they block the entry of R5-tropic HIV-1, the predominant viral strain in early-stage infection. While Maraviroc has been a component of antiretroviral therapy for years, this compound was part of an earlier drug discovery program and its development was ultimately discontinued.[2] This guide delves into the available scientific literature to compare their performance in preclinical studies.
Quantitative Comparison of Anti-HIV-1 Activity
The inhibitory activity of this compound and Maraviroc against various HIV-1 strains has been evaluated in vitro. The following tables summarize the 50% effective concentration (EC50) values, a measure of drug potency, obtained from a key comparative study. Lower EC50 values indicate greater potency.
| HIV-1 Strain (Clade) | This compound (TD-0232) EC50 (nM) | Maraviroc EC50 (nM) |
| NL4.3 (B) | 2.29 | 1.13 |
| BaL (B) | 1.84 | 0.98 |
| CNE8 (CRF01_AE) | 3.12 | 1.55 |
| CNE11 (B') | 2.89 | 1.37 |
| SHX3015 (CRF08_BC) | 4.56 | 2.11 |
| SIVmac239 | >1000 | >1000 |
| Data sourced from Li, S. et al. (2012).[2] |
Table 1: Comparative in vitro anti-HIV-1 activity of this compound and Maraviroc against pseudotyped viruses in a single-cycle infectivity assay.
| HIV-1 Strain | This compound (TD-0232) EC50 (nM) | Maraviroc EC50 (nM) |
| BaL-c2.2wt (Parental) | 1.95 | 1.02 |
| BaL-c5.6r (Maraviroc-resistant) | >40 | >40 |
| Data sourced from Li, S. et al. (2012).[2] |
Table 2: Comparative in vitro anti-HIV-1 activity against replication-competent parental and Maraviroc-resistant HIV-1 strains in peripheral blood mononuclear cells (PBMCs).
Mechanism of Action: CCR5 Antagonism
Both this compound and Maraviroc are non-competitive allosteric antagonists of the CCR5 receptor. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 envelope glycoprotein gp120 from interacting with it, thereby blocking the fusion of the viral and cellular membranes and subsequent viral entry.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Maraviroc.
Single-Cycle Infectivity Assay
This assay is used to determine the 50% effective concentration (EC50) of the compounds against pseudotyped viruses.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting HEK293T cells with an HIV-1 backbone plasmid (e.g., pNL4.3-Luc-R-E-) and a plasmid expressing a specific HIV-1 envelope glycoprotein.
-
Infection and Inhibition:
-
TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of this compound or Maraviroc for 1 hour at 37°C.
-
An equal volume of pseudovirus supernatant is then added to each well.
-
-
Data Analysis:
-
After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The percentage of inhibition is calculated relative to the luciferase activity in wells with virus but no inhibitor.
-
The EC50 values are determined by non-linear regression analysis.
-
References
- 1. Determination of this compound, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 Antagonist TD-0680 Uses a Novel Mechanism for Enhanced Potency against HIV-1 Entry, Cell-mediated Infection, and a Resistant Variant - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Nifeviroc and Vicriviroc in HIV-1 Inhibition
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of two CCR5 antagonists, Nifeviroc and Vicriviroc, in the context of Human Immunodeficiency Virus Type 1 (HIV-1) inhibition. Both compounds target the CCR5 co-receptor, a critical component of the viral entry machinery for R5-tropic HIV-1 strains. While Vicriviroc has been extensively studied in clinical trials, publicly available data on the anti-HIV efficacy of this compound is limited. This guide summarizes the existing experimental data to facilitate a comparative understanding.
Mechanism of Action: CCR5 Antagonism
Both this compound and Vicriviroc are small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to the CCR5 co-receptor on the surface of target immune cells (such as T-cells and macrophages), these drugs allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and CCR5. This blockade prevents the conformational changes in the viral gp41 protein necessary for the fusion of the viral and cellular membranes, thus inhibiting viral entry and subsequent replication.[2]
Figure 1: Simplified signaling pathway of HIV-1 entry and inhibition by CCR5 antagonists.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Vicriviroc. It is important to note that direct comparative studies are lacking, and the available data for this compound is sparse.
Table 1: In Vitro Efficacy against HIV-1
| Compound | Assay Type | Cell Type | HIV-1 Strain(s) | IC50 / EC50 (nM) | Reference |
| This compound | RANTES-induced [35S]GTPγ binding | CHO | N/A | 2.9 (IC50) | [3] |
| Vicriviroc | PBMC Infection Assay | PBMCs | Subtype B (JR-FL) | 0.3 | [4] |
| PBMC Infection Assay | PBMCs | Subtype B (Ba-L) | 0.5 | [4] | |
| PBMC Infection Assay | PBMCs | Subtype C | 0.1 - 1.2 | [4] | |
| PBMC Infection Assay | PBMCs | Subtype A, D, F, G | 0.1 - 2.3 | [4] |
Note: Data for this compound reflects its antagonist activity at the CCR5 receptor, not direct anti-HIV-1 activity.
Table 2: Clinical Efficacy of Vicriviroc (Phase II and III Trials)
| Trial | Population | Dosage | Duration | Key Efficacy Endpoints | Reference(s) |
| Phase II (Monotherapy) | HIV-infected adults | 10, 25, 50 mg b.i.d. | 14 days | Mean HIV RNA decline from baseline ≥ 1.5 log10 in all treatment groups. | [2] |
| ACTG 5211 (Phase II) | Treatment-experienced | 5, 10, 15 mg daily + OBT | 48 weeks | Median decrease in viral load of 1.92 log10 copies/mL (10 mg group) and 1.44 log10 copies/mL (15 mg group). Median increase in CD4 cell count of 130 cells/µL (10 mg) and 96 cells/µL (15 mg).[2] | [2][5] |
| VICTOR-E1 (Phase II) | Treatment-experienced | 20 or 30 mg daily + OBT (with ritonavir) | 48 weeks | Sustained viral suppression and increased CD4 cell counts. | [2] |
| VICTOR-E3 & E4 (Phase III) | Treatment-experienced | 30 mg daily + OBT | 48 weeks | Did not meet primary efficacy endpoints of demonstrating superiority over placebo plus OBT. | [2] |
OBT: Optimized Background Therapy
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CCR5 Antagonist Activity Assay ([35S]GTPγS Binding)
This assay was used to determine the IC50 of this compound's antagonist activity at the CCR5 receptor.
Figure 2: Workflow for the [35S]GTPγS binding assay.
-
Objective: To measure the ability of a compound to inhibit the binding of a radiolabeled GTP analog ([35S]GTPγS) to G proteins coupled to the CCR5 receptor upon stimulation by a CCR5 agonist (RANTES).
-
Methodology:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells engineered to express the human CCR5 receptor are prepared.
-
The membranes are incubated with varying concentrations of the test compound (this compound).
-
The CCR5 agonist, RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), is added to stimulate the receptor.
-
[35S]GTPγS is added to the mixture. In the presence of an agonist, activated G proteins exchange GDP for GTP, and the radiolabeled GTPγS binds.
-
The amount of bound [35S]GTPγS is quantified using a scintillation proximity assay.
-
The concentration of the compound that inhibits 50% of the [35S]GTPγS binding (IC50) is calculated.[3]
-
Peripheral Blood Mononuclear Cell (PBMC) Infection Assay
This assay is a standard method to evaluate the in vitro anti-HIV-1 activity of a compound in primary human cells.
References
- 1. Structural and Preclinical Studies of Computationally Designed Non-Nucleoside Reverse Transcriptase Inhibitors for Treating HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
Nifeviroc: A Comparative Analysis of its Specificity for the CCR5 Co-receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nifeviroc's performance as a C-C chemokine receptor type 5 (CCR5) antagonist against other key alternatives, supported by available experimental data. This compound, a novel small-molecule inhibitor, demonstrates high potency in blocking the CCR5 co-receptor, a critical pathway for HIV-1 entry into host cells.
This compound (also known as TD-0232) is an orally active CCR5 antagonist that has been evaluated for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves binding to the CCR5 co-receptor on the surface of immune cells, thereby preventing the viral envelope glycoprotein gp120 from engaging with the receptor and initiating membrane fusion, a crucial step in viral entry. This guide delves into the experimental data validating this compound's specificity and compares its performance with other notable CCR5 antagonists: Maraviroc, Vicriviroc, and Cenicriviroc.
Comparative Performance of CCR5 Antagonists
To provide a clear overview of the relative potency of this compound, the following table summarizes key quantitative data from various in vitro assays for this compound and its comparators. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Radioligand Binding Assay (IC50/Ki, nM) | Calcium Mobilization Assay (IC50, nM) | Chemotaxis Assay (IC50, nM) |
| This compound (TD-0232) | 2.9 (IC50, RANTES binding)[1] | Data not available | Data not available |
| Maraviroc | 3.3 (IC50, MIP-1α), 7.2 (IC50, MIP-1β), 5.2 (IC50, RANTES) | 7 - 30 (against MIP-1β, MIP-1α, RANTES) | Significant reduction of chemotaxis[3] |
| Vicriviroc | 2.5 (Ki)[4] | 4.2 (IC50, GTPγS binding) | < 1 (against MIP-1α)[1] |
| Cenicriviroc | 2 - 6 (IC50, dual CCR2/CCR5) | Data not available | Data not available |
Experimental Protocols for Specificity Validation
The specificity of CCR5 antagonists is paramount to ensure they do not interfere with other essential cellular signaling pathways. Several key in vitro assays are employed to validate the specific binding and functional inhibition of the CCR5 co-receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the CCR5 receptor. It is considered a gold-standard for determining binding potency.
Principle: A radiolabeled ligand that is known to bind specifically to CCR5 (e.g., [¹²⁵I]-MIP-1β or [³H]-Maraviroc) is incubated with cells or cell membranes expressing the CCR5 receptor. The unlabeled test compound (e.g., this compound) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50 value, which can be used to calculate the binding affinity (Ki).
Protocol Outline:
-
Cell Culture: Use a cell line stably expressing high levels of human CCR5, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells.
-
Membrane Preparation: Homogenize the cells to isolate cell membranes containing the CCR5 receptor.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of the radiolabeled CCR5 ligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
Experimental Workflow for Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of this compound, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. CCR5 Antagonist TD-0680 Uses a Novel Mechanism for Enhanced Potency against HIV-1 Entry, Cell-mediated Infection, and a Resistant Variant - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HIV-1 Entry: A Comparative Guide to the Cross-Resistance Profile of Nifeviroc and Other Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with viral entry inhibitors representing a critical class of antiretroviral drugs. These agents thwart the virus at the very first stage of its lifecycle: the entry into host cells. Nifeviroc, a novel CCR5 antagonist, is an emerging player in this field. Understanding its potential for cross-resistance with other entry inhibitors is paramount for its strategic development and clinical application.
While specific cross-resistance data for this compound is not yet extensively available in the public domain, it is possible to project its likely profile based on its mechanism of action and by drawing comparisons with a well-characterized CCR5 antagonist, Maraviroc. This guide provides a comprehensive overview of the principles of entry inhibitor cross-resistance, detailed experimental protocols for its assessment, and illustrative data using Maraviroc as a surrogate to inform researchers on the potential challenges and opportunities in the clinical use of this compound and other CCR5 antagonists.
Cross-Resistance Profile of a Representative CCR5 Antagonist (Maraviroc)
The following tables summarize the in vitro susceptibility of HIV-1 strains with resistance to the CCR5 antagonist Maraviroc against other entry inhibitors. This data serves as an illustrative example of the cross-resistance patterns that might be anticipated for other drugs in this class, including this compound. Resistance to one class of entry inhibitors generally does not confer cross-resistance to other classes due to their distinct mechanisms of action.[1][2] For instance, Maraviroc-resistant viruses typically remain susceptible to fusion inhibitors like Enfuvirtide.[2][3] However, variable levels of cross-resistance have been observed among different CCR5 antagonists.[1][4]
Table 1: Cross-Resistance of Maraviroc-Resistant HIV-1 to Other CCR5 Antagonists
| Entry Inhibitor | Mechanism of Action | Fold Change in IC50 for Maraviroc-Resistant Strains | Level of Cross-Resistance |
| Maraviroc | CCR5 Antagonist | >100 | High |
| Vicriviroc | CCR5 Antagonist | 1 - 10 | Low to Moderate |
| Aplaviroc | CCR5 Antagonist | 1 - 5 | Low |
| TAK-779 | CCR5 Antagonist | 10 - 50 | Moderate to High |
Note: Fold change in IC50 is a ratio of the concentration of drug required to inhibit 50% of the resistant virus compared to the wild-type virus. Data is compiled from multiple in vitro studies.
Table 2: Susceptibility of Maraviroc-Resistant HIV-1 to Other Classes of Entry Inhibitors
| Entry Inhibitor | Class | Mechanism of Action | Fold Change in IC50 for Maraviroc-Resistant Strains | Level of Cross-Resistance |
| Enfuvirtide (T-20) | Fusion Inhibitor | Binds to gp41 HR1 | <2 | None |
| Ibalizumab | Attachment Inhibitor | Binds to CD4 | <2 | None |
Note: The lack of significant fold change indicates no cross-resistance between CCR5 antagonists and other classes of entry inhibitors.
Experimental Protocols for Assessing Cross-Resistance
Accurate assessment of drug resistance and cross-resistance is fundamental to antiviral drug development. The following are detailed methodologies for key experiments used to generate the type of data presented above.
Phenotypic Drug Susceptibility Assay using TZM-bl Reporter Cells
This assay quantifies the in vitro efficacy of an antiviral agent against HIV-1.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
HEK293T cells for virus production.
-
Proviral DNA of wild-type and resistant HIV-1 strains.
-
Transfection reagent (e.g., FuGENE 6).
-
Culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
96-well cell culture plates.
-
Lysis buffer and luciferase substrate.
-
Luminometer.
Procedure:
-
Virus Stock Production: Co-transfect HEK293T cells with the proviral DNA of the HIV-1 strain of interest. Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and determine the virus titer (e.g., by p24 ELISA).
-
Assay Setup: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of the entry inhibitors to be tested.
-
Infection: Pre-incubate the virus stock with the drug dilutions for 1 hour at 37°C. Then, add the virus-drug mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Aspirate the medium, lyse the cells, and add the luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of virus inhibition against the log of the drug concentration. The fold change in resistance is calculated by dividing the IC50 for the resistant virus by the IC50 for the wild-type virus.
Recombinant Virus Assay for Resistance Genotype-Phenotype Correlation
This assay is used to determine the contribution of specific mutations to the resistance phenotype.
Materials:
-
An HIV-1 laboratory strain plasmid with the region of interest (e.g., the env gene) deleted.
-
PCR products of the env gene from patient-derived or in vitro-selected resistant viruses.
-
HEK293T cells.
-
Transfection reagent.
-
TZM-bl cells for infectivity and susceptibility testing.
Procedure:
-
Amplification of the Gene of Interest: Amplify the env gene from the resistant virus using PCR.
-
Co-transfection: Co-transfect HEK293T cells with the linearized HIV-1 plasmid (lacking the env gene) and the PCR product of the env gene from the resistant virus.
-
Homologous Recombination: In the transfected cells, homologous recombination will occur, inserting the resistant env gene into the plasmid backbone, creating infectious recombinant virus.
-
Virus Harvest and Titration: Harvest the recombinant virus and determine its titer.
-
Phenotypic Analysis: Use the recombinant virus in the TZM-bl phenotypic assay as described above to determine its susceptibility to various entry inhibitors.
Cell-Cell Fusion Inhibition Assay
This assay measures the ability of an inhibitor to block the fusion of HIV-1 envelope-expressing cells with target cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., HEK293T) expressing the HIV-1 envelope glycoprotein and a reporter enzyme (e.g., luciferase).
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4.
-
96-well plates.
-
Lysis buffer and substrate for the reporter enzyme.
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Plating: Plate the target cells in a 96-well plate and incubate overnight.
-
Drug Incubation: Add serial dilutions of the entry inhibitors to the target cells and incubate for 1 hour.
-
Co-culture: Add the effector cells to the wells containing the target cells and the drug.
-
Incubation: Incubate the co-culture for 6-8 hours to allow for cell fusion.
-
Lysis and Signal Detection: Lyse the cells and add the substrate for the reporter enzyme. Measure the signal using a plate reader.
-
Data Analysis: Calculate the IC50 of the inhibitors based on the reduction in the reporter signal.
Visualizing the Mechanisms of HIV-1 Entry and Inhibition
To better understand the targets of these inhibitors and the workflow for assessing resistance, the following diagrams have been generated.
Caption: The sequential steps of HIV-1 entry into a host T-cell.
Caption: Mechanisms of action for different classes of HIV-1 entry inhibitors.
Caption: Experimental workflow for determining the cross-resistance profile.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A maraviroc-resistant HIV-1 with narrow cross-resistance to other CCR5 antagonists depends on both N-terminal and extracellular loop domains of drug-bound CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CCR5 Antagonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of key C-C chemokine receptor type 5 (CCR5) antagonists. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field of drug discovery and development.
Introduction to CCR5 Antagonists
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking. It is also the primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV-1) into host cells.[1] Consequently, CCR5 has emerged as a significant therapeutic target for HIV-1 infection and other inflammatory diseases. Several small-molecule CCR5 antagonists have been developed, with Maraviroc being the first to receive FDA approval for the treatment of HIV-1.[2] Other notable CCR5 antagonists that have undergone extensive preclinical and clinical evaluation include Vicriviroc, Cenicriviroc, and Aplaviroc. This guide focuses on a head-to-head comparison of these agents in preclinical models, highlighting their in vitro potency and mechanisms of action.
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro activity of key CCR5 antagonists from various preclinical studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and assay formats.
Table 1: CCR5 Binding Affinity
| Compound | Assay Type | Cell Line | Radioligand | IC50 / Ki (nM) | Reference |
| Maraviroc | Binding Inhibition | CHO/CCR5 cells | [¹²⁵I]-RANTES | IC50: 1.4 | [3] |
| TAK-779 | Binding Inhibition | CHO/CCR5 cells | [¹²⁵I]-RANTES | IC50: 1.4, Ki: 1.1 | [3] |
| Aplaviroc | Binding Inhibition | - | - | IC50: 0.2 - 0.6 | [4] |
| Cenicriviroc (TAK-652) | Binding Inhibition | - | - | IC50: 3.1 | [5] |
Table 2: Inhibition of CCR5-Mediated Signaling
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Maraviroc | Calcium Mobilization | - | - | [5] |
| Piperidine 19 | Calcium Mobilization | - | 25.73 | [5] |
| TAK-779 | Calcium Mobilization | CCR5-expressing cells | - | [3] |
Table 3: Anti-HIV-1 Activity
| Compound | Assay Type | Cell/Virus Strain | IC50 (nM) | Reference |
| Maraviroc | Antiviral Assay | HIV-1Ba-L-infected HOS and PBL cells | 4.26 and 3.47 (GSK 163929) | [5] |
| Cenicriviroc (TAK-652) | Anti-HIV Replication | R5-clinical strains in PBMCs | 0.25 | [5] |
| TAK-779 derivative (50) | Anti-HIV Replication | MAGI cells and PBMCs | 1.2 and 3.7 | [5] |
| Piperidine 19 | Anti-HIV Activity | - | 73.01 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are representative of the techniques used in the preclinical evaluation of CCR5 antagonists.
CCR5 Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5) are commonly used.[3]
-
Radioligand: [¹²⁵I]-RANTES is a frequently used radiolabeled chemokine that binds to CCR5 with high affinity.[3]
-
Procedure:
-
CHO/CCR5 cells are incubated with a fixed concentration of [¹²⁵I]-RANTES and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Unbound radioligand is separated from the cell-bound radioligand by filtration.
-
The amount of radioactivity bound to the cells is quantified using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
-
Data Analysis: Competitive binding curves are generated, and IC50 values are calculated using non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[3]
Calcium Mobilization Assay
This functional assay measures the ability of a CCR5 antagonist to block the intracellular calcium mobilization induced by a CCR5 agonist.
-
Cells: Cell lines endogenously or recombinantly expressing CCR5 are used. For enhanced signal, cells can be co-transfected with a promiscuous Gα16 subunit.[6]
-
Calcium Indicator: A fluorescent calcium indicator dye, such as Fluo-4 AM, is loaded into the cells.[6]
-
Procedure:
-
Cells are loaded with the calcium indicator dye.
-
The cells are then incubated with varying concentrations of the CCR5 antagonist.
-
A CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) is added to stimulate the receptor.[7]
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[6][8]
-
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and IC50 values are calculated from the dose-response curves.
Anti-HIV-1 Entry Assay
This assay assesses the ability of a CCR5 antagonist to inhibit the entry of R5-tropic HIV-1 into target cells.
-
Cells: Target cell lines expressing CD4 and CCR5, such as TZM-bl cells or peripheral blood mononuclear cells (PBMCs), are used.[5][9]
-
Virus: Laboratory-adapted or clinical isolates of R5-tropic HIV-1 are used. Recombinant viruses expressing a reporter gene (e.g., luciferase or β-galactosidase) are often employed for ease of quantification.[9]
-
Procedure:
-
Target cells are pre-incubated with varying concentrations of the CCR5 antagonist.
-
The cells are then infected with a known amount of R5-tropic HIV-1.
-
After a period of incubation, viral entry and replication are quantified by measuring the activity of the reporter gene (e.g., luciferase activity) or by assessing the production of viral proteins (e.g., p24 antigen).[5][9]
-
-
Data Analysis: The concentration of the antagonist that inhibits viral replication by 50% (IC50 or EC50) is calculated from the dose-response curves.
Visualizing Mechanisms and Workflows
CCR5 Signaling Pathway
The binding of a chemokine ligand (e.g., RANTES, MIP-1α, MIP-1β) to CCR5 initiates a signaling cascade. The receptor is coupled to inhibitory G proteins (Gi). Upon activation, the G protein dissociates, leading to downstream signaling events, including the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium.[1][7] G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor, promoting the binding of β-arrestin, which leads to receptor desensitization and internalization.[1] HIV-1 gp120 utilizes CCR5 as a co-receptor for viral entry.[5] CCR5 antagonists block these processes by binding to the receptor and preventing the conformational changes necessary for ligand binding and viral entry.
Caption: CCR5 signaling cascade and points of antagonist inhibition.
Experimental Workflow for CCR5 Antagonist Evaluation
The preclinical evaluation of CCR5 antagonists typically follows a standardized workflow, beginning with binding assays to determine the compound's affinity for the receptor, followed by functional assays to assess its ability to block signaling and viral entry.
Caption: A typical preclinical drug discovery workflow for CCR5 antagonists.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aplaviroc - Wikipedia [en.wikipedia.org]
- 3. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Evolution of CCR5 Antagonist Resistance in an HIV-1 Subtype C Clinical Isolate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of CCR5 Antagonists Against HIV-1 Clinical Isolates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro potency of CCR5 antagonists against diverse Human Immunodeficiency Virus Type 1 (HIV-1) clinical isolates. While this guide focuses on established and investigational CCR5 inhibitors with publicly available data, it is important to note that specific comparative potency data for the novel CCR5 antagonist Nifeviroc against a wide range of HIV-1 clinical isolates is not extensively available in the public domain.
HIV-1 entry into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy. The C-C chemokine receptor type 5 (CCR5) is a major co-receptor utilized by most transmitted HIV-1 strains (R5-tropic viruses) for entry into CD4+ T cells. Small molecule antagonists that bind to CCR5 can effectively block this interaction, preventing viral entry and replication. This guide offers a comparative analysis of the in vitro antiviral activity of several CCR5 antagonists, providing valuable data for researchers in the field of HIV drug development.
Comparative In Vitro Potency of CCR5 Antagonists
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for several CCR5 antagonists against various HIV-1 isolates. These values represent the concentration of the drug required to inhibit 50% of viral replication in vitro and are a key measure of a drug's potency. Lower values indicate higher potency.
| Drug | HIV-1 Isolate(s) | Assay Type | Cell Line | IC50/EC50 (nM) | Reference |
| Maraviroc | Subtype B, C, and D primary isolates | Single-cycle infectivity | U87.CD4.CCR5 | Geometric mean of 2.0 nM against 43 primary isolates | [1] |
| Maraviroc-resistant clinical isolate | Single-cycle infectivity | NP2/CD4/CCR5 | >10,000 nM | [2] | |
| Vicriviroc | Subtype B and C clinical isolates | PhenoSense™ Entry Assay | Not specified | Not specified | [3] |
| Maraviroc-resistant clinical isolate | Single-cycle infectivity | NP2/CD4/CCR5 | Sensitive | [2] | |
| Aplaviroc | HIV-1 BaL (R5-tropic) | p24 antigen assay | PHA-stimulated PBMCs | EC50 of 0.7 nM | [4] |
| Maraviroc-resistant clinical isolate | Single-cycle infectivity | NP2/CD4/CCR5 | Sensitive | [2] | |
| Cenicriviroc | Not specified | Not specified | Not specified | Potent in vitro activity reported | [5] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions, including the specific viral isolates, cell lines, and assay methodologies used.
Experimental Methodologies
The in vitro potency of HIV-1 entry inhibitors is typically determined using phenotypic assays that measure the ability of a drug to inhibit viral entry and replication in cultured cells. A widely used method is the single-cycle infectivity assay using Env-pseudotyped viruses and a reporter cell line.
Protocol: Single-Cycle Infectivity Assay Using TZM-bl Reporter Cells
This assay measures the inhibition of viral entry by quantifying the activity of a reporter gene (e.g., luciferase or β-galactosidase) in TZM-bl cells after a single round of infection with HIV-1 Env-pseudotyped viruses. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains HIV-1 LTR-driven reporter genes.
Materials:
-
TZM-bl cells: (Available from the NIH AIDS Reagent Program).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
HIV-1 Env-pseudotyped viruses: Produced by co-transfecting 293T cells with an Env-expression plasmid and an Env-deficient HIV-1 backbone vector (e.g., pSG3ΔEnv).
-
DEAE-Dextran: To enhance viral infectivity.
-
Luciferase Assay Reagent: For quantifying luciferase activity.
-
96-well cell culture plates.
-
Luminometer.
-
Test compounds (CCR5 antagonists) and control inhibitors.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., this compound and other CCR5 antagonists) and control inhibitors in cell culture medium.
-
Virus Preparation: Thaw the HIV-1 Env-pseudotyped virus stock and dilute it in cell culture medium containing DEAE-Dextran to a predetermined optimal concentration that yields a high signal-to-noise ratio in the assay.
-
Neutralization Reaction: In a separate 96-well plate, mix equal volumes of the diluted virus and the serially diluted compounds. Incubate the virus-drug mixture for 1 hour at 37°C.
-
Infection of Target Cells: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-drug mixture to each well. Include control wells with virus only (no drug) and cells only (no virus).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background luminescence (cells only control) from all experimental wells.
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control (100% infection).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To better understand the mechanism of action and the experimental workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: HIV-1 entry and the mechanism of action of this compound.
References
- 1. Preclinical Evaluation of the HIV-1 Fusion Inhibitor L'644 as a Potential Candidate Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV-1 Clinical Isolates Resistant to CCR5 Antagonists Exhibit Delayed Entry Kinetics That Are Corrected in the Presence of Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
Nifeviroc: A Comparative Guide to Synergistic Antiretroviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Nifeviroc, a novel antagonist of the C-C chemokine receptor type 5 (CCR5), represents a promising frontier in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As with many antiretroviral agents, its true potential lies not in monotherapy but in strategic combination with other antiretroviral drugs (ARVs) to achieve potent synergistic effects. This guide provides a comprehensive assessment of the anticipated synergistic effects of this compound with other ARV classes, drawing upon existing data from analogous CCR5 inhibitors. Detailed experimental protocols for evaluating these synergies are also presented to facilitate further research and development.
While direct clinical or in-vitro synergy data for this compound in combination with other ARVs is not yet widely published, extensive research on other CCR5 inhibitors, such as Aplaviroc and Maraviroc, provides a strong predictive framework for this compound's potential synergistic interactions. The primary mechanism of synergy stems from the simultaneous targeting of different stages of the HIV-1 life cycle.
Predicted Synergistic Combinations with this compound
Based on studies of similar CCR5 antagonists, this compound is expected to exhibit synergistic activity when co-administered with various classes of antiretroviral drugs. The rationale for this predicted synergy lies in the multi-pronged attack on the virus's replication cycle.
A study on the experimental CCR5 inhibitor Aplaviroc demonstrated synergistic effects against R5-tropic HIV-1 when combined with representatives from four major classes of anti-HIV-1 drugs: zidovudine (a nucleoside reverse transcriptase inhibitor), nevirapine (a non-nucleoside reverse transcriptase inhibitor), indinavir (a protease inhibitor), and enfuvirtide (a fusion inhibitor)[1][2]. These findings suggest that a similar pattern of synergy can be anticipated with this compound.
| Drug Class | Example ARV | Mechanism of Action | Expected Interaction with this compound |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine, Tenofovir | Chain termination of viral DNA synthesis by reverse transcriptase. | Synergistic: this compound blocks viral entry, while NRTIs inhibit a subsequent step, reverse transcription. This dual blockade is expected to be more effective than either agent alone. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Nevirapine, Efavirenz | Allosteric inhibition of reverse transcriptase, preventing viral DNA synthesis. | Synergistic: Similar to NRTIs, the combination of entry inhibition by this compound and reverse transcription inhibition by NNRTIs targets two distinct and essential stages of the viral life cycle[3]. |
| Protease Inhibitors (PIs) | Indinavir, Lopinavir | Inhibition of the viral protease enzyme, preventing the maturation of new, infectious virions. | Synergistic: this compound prevents the initial infection of cells, while PIs act at the final stage of the viral life cycle, ensuring that any virus that does manage to replicate is non-infectious. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir, Dolutegravir | Inhibition of the viral integrase enzyme, preventing the integration of viral DNA into the host cell's genome. | Synergistic: This combination targets both an early event (entry) and a later, critical step (integration), significantly reducing the probability of successful viral replication. |
| Fusion Inhibitors | Enfuvirtide | Binds to the gp41 subunit of the viral envelope, preventing the conformational changes required for fusion of the viral and cellular membranes. | Synergistic: Both this compound and fusion inhibitors target the entry process but at distinct molecular steps. This compound blocks the interaction with the co-receptor CCR5, while enfuvirtide blocks the subsequent membrane fusion. |
Experimental Protocols for Synergy Assessment
The synergistic, additive, or antagonistic effects of this compound in combination with other ARVs can be quantitatively assessed using in vitro cell-based assays. The following is a generalized protocol for such an assessment.
Cell Culture and Virus Stocks
-
Cell Lines: A susceptible T-cell line (e.g., PM1, Ghost(3)HI-R5) or peripheral blood mononuclear cells (PBMCs) should be used.
-
Virus: A well-characterized R5-tropic strain of HIV-1 (e.g., HIV-1 Ba-L) should be used. Viral stocks should be tittered to determine the optimal infectious dose for the assays.
In Vitro Antiviral Assay (Checkerboard Method)
-
Drug Preparation: Prepare serial dilutions of this compound and the other ARV(s) to be tested.
-
Cell Seeding: Seed the chosen cell line into a 96-well microtiter plate.
-
Drug Combination Addition: Add the diluted drugs to the wells in a checkerboard format, where each well contains a unique concentration combination of the two drugs. Include wells with single drugs and no drugs as controls.
-
Viral Infection: Infect the cells with the pre-tittered HIV-1 stock.
-
Incubation: Incubate the plates for a period that allows for viral replication (typically 3-7 days).
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. Common methods include:
-
p24 Antigen ELISA: Measures the concentration of the viral p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.
-
Reporter Gene Assay: If using a reporter cell line, measure the expression of the reporter gene (e.g., luciferase, beta-galactosidase).
-
Data Analysis (Median-Effect Analysis)
The data obtained from the checkerboard assay can be analyzed using the median-effect principle, as described by Chou and Talalay. This method allows for the calculation of a Combination Index (CI) .
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
The CI values can be calculated at different effect levels (e.g., 50%, 75%, and 90% inhibition of viral replication).
Visualizing Mechanisms and Workflows
To better understand the interplay of this compound with other ARVs and the experimental process, the following diagrams are provided.
Caption: HIV-1 life cycle and the targets of different ARV classes.
Caption: Experimental workflow for assessing antiretroviral drug synergy.
Conclusion
While further in vitro and clinical studies are necessary to definitively characterize the synergistic profile of this compound, the existing body of research on other CCR5 antagonists provides a strong foundation for predicting its favorable interactions with a broad range of currently approved antiretroviral drugs. The combination of this compound with agents targeting different stages of the HIV-1 life cycle holds the promise of more potent and durable viral suppression, a higher barrier to the development of drug resistance, and ultimately, improved therapeutic outcomes for individuals living with HIV-1. The experimental protocols outlined in this guide provide a clear pathway for the systematic evaluation of these potential synergies, paving the way for the rational design of future this compound-based combination therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Potent synergistic anti-human immunodeficiency virus (HIV) effects using combinations of the CCR5 inhibitor aplaviroc with other anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nevirapine synergistically inhibits HIV-1 replication in combination with zidovudine, interferon or CD4 immunoadhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nifeviroc's Safety Profile: A Comparative Guide to CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of C-C chemokine receptor type 5 (CCR5) antagonists, with a focus on establishing a benchmark for the evaluation of Nifeviroc, a novel CCR5 antagonist currently under investigation for the treatment of HIV-1 infection.[1][2] The information presented herein is intended to support researchers and drug development professionals in understanding the potential safety liabilities associated with this class of drugs and to provide a framework for designing comprehensive preclinical and clinical safety evaluation programs.
Introduction to CCR5 Antagonists
CCR5 antagonists represent a class of antiretroviral drugs that block the entry of R5-tropic HIV into host cells by binding to the CCR5 co-receptor.[3][4][5] This mechanism of action is distinct from other antiretroviral classes that target viral enzymes. While effective in suppressing viral replication, the safety profiles of CCR5 antagonists have been a subject of considerable investigation, with some candidates discontinued due to safety concerns.[6][7][8][9] This guide will focus on the safety profiles of approved and investigational CCR5 antagonists, including Maraviroc, Vicriviroc, Leronlimab, and the discontinued Aplaviroc, to provide context for the safety assessment of this compound.
Comparative Safety Profiles of CCR5 Antagonists
The following table summarizes the key safety findings from clinical trials of prominent CCR5 antagonists. It is important to note that direct comparison of adverse event rates across different clinical trials can be challenging due to variations in study design, patient populations, and background therapies.[10]
Table 1: Summary of Adverse Events Associated with CCR5 Antagonists
| Adverse Event Class | Maraviroc (Selzentry) | Vicriviroc | Leronlimab | Aplaviroc |
| Hepatotoxicity | Boxed warning for hepatotoxicity; cases of severe liver reactions reported.[4] Increased risk in patients with pre-existing liver conditions. | No significant hepatotoxicity reported in long-term studies.[11] | Generally well-tolerated with few Grade III treatment-emergent adverse events.[12][13] | Development discontinued due to severe idiosyncratic hepatotoxicity.[6][8][9][14][15][16] |
| Cardiovascular Events | Myocardial ischemia and infarction have been reported, particularly in patients with pre-existing cardiac risk factors.[10] | No clearly associated ischemic cardiovascular events reported.[11] | Data on cardiovascular safety is limited in the provided search results. | Data on cardiovascular safety is limited due to early termination of development. |
| Immunological Effects | Immune Reconstitution Inflammatory Syndrome (IRIS) has been reported. Potential for increased risk of infections. | No new or added toxicity risk compared to placebo in pooled data from Phase II and III trials.[6] | Favorable safety profile reported in the context of cancer treatment.[17] In HIV trials, zero adverse effects were noted in some reports.[18] | Data on long-term immunological effects is unavailable. |
| Malignancies | No excess occurrence of malignancies reported in long-term follow-up.[19] | An unexpected occurrence of malignant lymphoma and adenoma was noted in a Phase II trial, but no further malignancies occurred in the extended follow-up.[6] | Being investigated for the treatment of various cancers. | Development was halted before long-term malignancy data could be collected. |
| Common Adverse Events | Upper respiratory tract infections, cough, fever, rash, and gastrointestinal disturbances.[3] | Generally well-tolerated with few treatment-related adverse events leading to discontinuation.[20][21] | Transient diarrhea, headache, and injection site irritation.[18] | Diarrhea, nausea, fatigue, and headache were common.[15][16] |
Key Safety Considerations for this compound Development
Based on the known safety profiles of other CCR5 antagonists, the development program for this compound should include a robust assessment of potential hepatotoxicity, cardiotoxicity, and long-term immunological effects.
Hepatotoxicity
Given the severe hepatotoxicity observed with Aplaviroc and the boxed warning for Maraviroc, a thorough evaluation of this compound's potential for liver injury is critical.[4][6][8][9][14]
Experimental Protocol: In Vitro Hepatotoxicity Assessment
-
Cell Culture: Utilize primary human hepatocytes or human induced pluripotent stem cell-derived hepatocytes (hiPSC-Heps) to provide a physiologically relevant model.
-
Compound Exposure: Treat cells with a range of this compound concentrations, including clinically relevant and supratherapeutic levels.
-
Cytotoxicity Assays:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium as an indicator of cell membrane damage.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of mitochondria.
-
-
Mitochondrial Toxicity Assays:
-
Mitochondrial Membrane Potential (MMP) Assay: Evaluate changes in mitochondrial function.
-
ATP Assay: Measure cellular ATP levels to assess overall cellular energy status.
-
-
Oxidative Stress Assays:
-
Reactive Oxygen Species (ROS) Assay: Quantify the production of ROS.
-
Glutathione (GSH) Assay: Measure levels of the antioxidant glutathione.
-
-
Gene Expression Analysis: Use techniques like RT-qPCR or microarray to assess the expression of genes involved in drug metabolism, oxidative stress, and apoptosis in response to this compound treatment.
Caption: In vitro screening pathway for assessing this compound's cardiotoxicity.
Immunotoxicity
As CCR5 is a key chemokine receptor involved in immune cell trafficking, the potential for immunomodulatory effects of this compound must be evaluated.
[7]Experimental Protocol: Immunotoxicity Assessment
-
T-cell Dependent Antibody Response (TDAR) Assay: This is a primary functional assay to assess the overall immunocompetence of an animal model (e.g., rodent) following this compound administration. A[22] reduction in the antibody response to a known antigen would indicate immunosuppression.
-
Lymphocyte Proliferation Assays: Evaluate the effect of this compound on the proliferation of T and B lymphocytes in vitro in response to mitogenic or antigenic stimulation.
-
Cytokine Release Assays: Measure the release of pro-inflammatory and anti-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) in the presence of this compound to assess the potential for cytokine storms or immune suppression. 4[23]. Natural Killer (NK) Cell Activity Assay: Assess the lytic activity of NK cells, an important component of the innate immune system, in the presence of this compound.
Diagram: CCR5 Signaling and Antagonist Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of this compound, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 Antagonists for HIV Treatment [h-i-v.net]
- 4. Maraviroc - Wikipedia [en.wikipedia.org]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. daigonline.de [daigonline.de]
- 7. academic.oup.com [academic.oup.com]
- 8. Aplaviroc - Wikipedia [en.wikipedia.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. drugs.com [drugs.com]
- 11. Long-Term Safety of Vicriviroc: out to 4 yrs [natap.org]
- 12. targetedonc.com [targetedonc.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.regionh.dk [research.regionh.dk]
- 17. Leronlimab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. youtube.com [youtube.com]
- 19. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. [vivo.weill.cornell.edu]
- 22. Safety immunopharmacology: Evaluation of the adverse potential of pharmaceuticals on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
Safety Operating Guide
Navigating the Safe Disposal of Nifeviroc: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Nifeviroc is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates environmental and health risks but also ensures the integrity of ongoing research. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, grounded in general principles of hazardous waste management.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and approved procedures before proceeding with any disposal. Regulations can vary, and your EHS department will provide protocols tailored to your location and facility.
Risk Assessment and Waste Classification
Prior to disposal, a thorough risk assessment is necessary to classify this compound waste. While a specific Safety Data Sheet (SDS) detailing disposal was not found, its nature as a CCR5 antagonist for HIV research suggests it should be handled with care.
Key Considerations for this compound Waste:
| Waste Type | Description | Recommended Primary Container |
| Unused/Expired this compound | Pure, unadulterated this compound in solid or solution form. | Original, clearly labeled container or a compatible, sealed, and labeled hazardous waste container. |
| Contaminated Labware | Glassware (vials, pipettes, etc.), plasticware, and other lab supplies that have come into direct contact with this compound. | Puncture-resistant sharps containers for broken glass and sharp objects.[1] For other items, use a designated, labeled hazardous waste container. |
| Contaminated Personal Protective Equipment (PPE) | Gloves, lab coats, and other protective gear contaminated with this compound. | Labeled, sealed bags or containers for solid hazardous waste.[1] |
| Aqueous Solutions | Buffer solutions or other aqueous mixtures containing this compound. Disposal down the drain is not recommended without explicit approval from EHS, as some buffer solutions may require treatment first.[2] | Clearly labeled, sealed containers for liquid hazardous waste. Do not mix with other waste streams unless directed by EHS. |
| Organic Solvent Solutions | Solutions of this compound in organic solvents (e.g., DMSO). These are typically considered flammable hazardous waste. | Labeled, sealed containers specifically designated for flammable liquid waste. Segregate halogenated and non-halogenated solvents if required by your institution.[1] |
Step-by-Step Disposal Protocol
The following protocol is a general guideline. Always defer to your institution-specific procedures.
-
Segregation at the Source: The first and most critical step is to segregate this compound waste at the point of generation.[3] Use dedicated, clearly labeled containers for each type of waste outlined in the table above. This prevents accidental mixing of incompatible chemicals and ensures proper handling downstream.[3]
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the waste they hold, and have securely fitting lids.
-
Label each container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Flammable").
-
Keep containers closed except when adding waste.[2]
-
-
Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be a secure area, away from general lab traffic, and ideally with secondary containment to prevent spills.
-
Be mindful of accumulation limits. Federal regulations limit the amount of hazardous waste that can be stored in an SAA (typically 55 gallons for hazardous waste and 1 quart for acutely toxic "P-listed" waste).[2]
-
-
Request for Pickup: Once a waste container is nearly full or has reached the designated accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.[2] Do not allow waste to accumulate for extended periods.
-
Documentation: Maintain accurate records of the waste generated. This may include the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
Experimental Workflow for this compound Waste Segregation
The following diagram illustrates a logical workflow for the proper segregation of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Segregation.
Decontamination Procedures
For reusable glassware and equipment, a thorough decontamination process is essential.
-
Initial Rinse: Rinse the contaminated item with a suitable solvent that is known to dissolve this compound. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Wash: Wash the item with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the item to dry completely before reuse.
Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response procedures. For a small spill of this compound powder, carefully dampen the material with a suitable solvent and absorb it with an inert material. For liquid spills, absorb with a chemical absorbent. All cleanup materials must be disposed of as hazardous waste. Always wear appropriate PPE during cleanup.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
